Ethyl 6-cyclopropylpyridazine-4-carboxylate
Descripción
Propiedades
IUPAC Name |
ethyl 6-cyclopropylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)8-5-9(7-3-4-7)12-11-6-8/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUBXUQPIPXEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ethyl 6-cyclopropylpyridazine-4-carboxylate structural analysis and characterization
Comprehensive Structural Analysis and Characterization of Ethyl 6-cyclopropylpyridazine-4-carboxylate
Executive Summary & Pharmacophore Rationale
The modern drug discovery landscape increasingly relies on privileged, conformationally tuned scaffolds to navigate the complex multi-parameter optimization of pharmacokinetics and pharmacodynamics. Ethyl 6-cyclopropylpyridazine-4-carboxylate (CAS: 2098004-67-0) represents a highly strategic building block, marrying three distinct molecular features: a biologically versatile pyridazine core, a metabolically robust cyclopropyl shield, and a tunable ester handle[1][2].
To effectively utilize this compound in early-phase medicinal chemistry or process scaling, researchers must understand the causality behind its structural design and the rigorous analytical methodologies required to validate its integrity.
Mechanistic Causality of Structural Elements
-
The Pyridazine Core (1,2-diazine): Serving as a potent bioisostere for phenyl or heteroaromatic rings, the two adjacent basic nitrogens introduce strong hydrogen-bond accepting capabilities. This drastically lowers the overall partition coefficient (logD) compared to carbocyclic analogs, improving aqueous solubility while reducing off-target lipophilic binding[3].
-
The Cyclopropyl Motif: Appended at the C6 position, the cyclopropyl ring is a heavily exploited feature in medicinal chemistry. The coplanarity of its three carbon atoms leads to shorter C–C bonds with enhanced p-character. More critically, the cyclopropyl C–H bonds are shorter and significantly stronger than standard aliphatic counterparts, creating a steric and electronic shield that resists rapid Phase I cytochrome P450 (CYP450) oxidation[4][5].
-
The C4-Ethyl Ester: This moiety functions primarily as a versatile synthetic intermediate for amidation or reduction, or as a lipophilic prodrug handle to temporarily mask a highly polar carboxylic acid payload during cellular membrane diffusion[6].
Fig 1: Pharmacophore rationale mapping structural elements to their desired physicochemical outcomes.
Physicochemical Profiling
Understanding the innate quantitative metrics of this intermediate prevents downstream formulation and reaction optimization failures. The predicted baseline characteristics of the isolated molecule are summarized below.
| Property | Value / Diagnostic Expectation |
| CAS Number | 2098004-67-0[1] |
| Molecular Formula | C₁₀H₁₂N₂O₂ |
| Molecular Weight | 192.22 g/mol |
| Exact Mass (Monoisotopic) | 192.0899 Da |
| Hydrogen Bond Donors | 0 (Enhances passive permeability) |
| Hydrogen Bond Acceptors | 4 (Maintains aqueous solubility) |
| Topological Polar Surface Area (TPSA) | ~52.1 Ų (Ideal for CNS/Systemic targeting) |
In-Depth Analytical Characterization Workflows
To establish the trustworthiness of synthesized or procured lots, standard self-validating protocols combining Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are non-negotiable.
1H and 13C NMR Spectral Causality
Because Ethyl 6-cyclopropylpyridazine-4-carboxylate lacks exchangeable protons (no -OH or -NH groups), non-coordinating deuterated chloroform (CDCl₃) is the optimal solvent. The presence of the highly electronegative nitrogen atoms directly dictates the local magnetic environments of the ring protons:
-
Pyridazine C3-H (~9.3 - 9.5 ppm): This proton resides between the N2 nitrogen and the electron-withdrawing C4-ester. The combined inductive de-shielding effect pushes this signal far downfield as a distinct sharp singlet or fine doublet (due to long-range meta-coupling with C5-H).
-
Pyridazine C5-H (~7.6 - 7.8 ppm): Positioned between the ester and the cyclopropyl group, it experiences moderate de-shielding, manifesting as an easily identifiable singlet/doublet upfield of the C3-H.
-
Cyclopropyl Protons (~1.0 - 2.2 ppm): The unique magnetic anisotropy of the cyclopropane ring heavily shields its protons. The central methine proton generally appears as a complex multiplet near 2.1 ppm, while the methylene pairs emerge as distinct multiplets highly upfield (1.0–1.2 ppm)[5].
MS/MS Fragmentation Pathway
Under Positive Electrospray Ionization (ESI+), the basic pyridazine nitrogens rapidly abstract a proton, producing an intense [M+H]⁺ peak at 193.10 m/z . Subsequent Collision-Induced Dissociation (CID) typically forces the neutral loss of ethylene (C₂H₄, -28 Da) and carbon dioxide (CO₂, -44 Da) from the ethyl ester, creating diagnostic fragment ions that map directly back to the intact core.
Fig 2: Self-validating high-resolution LC-MS analytical workflow ensuring rapid mass assignment.
Standardized Experimental Methodologies
To ensure absolute reproducibility across laboratories, follow these explicitly defined experimental parameters.
Protocol A: High-Resolution UPLC-MS Analysis
Rationale: Formic acid acts as a crucial proton donor, driving the equilibrium strongly toward the protonated molecular ion, enhancing the signal-to-noise ratio in the mass detector.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile to yield a 1 mg/mL stock. Dilute 10 μL of stock into 990 μL of 50/50 Water/Acetonitrile to prevent detector saturation.
-
Chromatography Setup: Utilize an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). Maintain the column oven at 40°C to reduce mobile phase viscosity and improve peak sharpness.
-
Mobile Phase Gradient:
-
Solvent A: 0.1% Formic Acid in MS-grade H₂O.
-
Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.
-
Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
-
-
Ionization & Acquisition: Set the ESI source to positive mode (+). Capillary voltage at 3.0 kV, desolvation temperature at 350°C. Scan mass range 100–500 m/z. Validate the isotopic pattern against the calculated theoretical mass (193.097 m/z).
Protocol B: Structural Verification via 1H NMR
Rationale: A calibrated internal standard prevents chemical shift drift across multiple acquisitions caused by microscopic temperature deviations inside the NMR probe.
-
Preparation: Accurately weigh 5–10 mg of Ethyl 6-cyclopropylpyridazine-4-carboxylate. Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl₃) spiked with 0.03% v/v Tetramethylsilane (TMS).
-
Filtration: Pass the solution through a small plug of basic alumina inside a glass pipette directly into the 5 mm NMR tube. Causality: This strips any trace acidic impurities which could protonate the pyridazine nitrogens and cause spectral line broadening.
-
Acquisition Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Set the internal temperature to 298 K.
-
Parameters: Utilize a standard single-pulse sequence (e.g., zg30). Ensure the relaxation delay (D1) is set to at least 2.0 seconds to allow complete longitudinal relaxation of the quaternary carbon environments, ensuring accurate quantitative integration.
-
Processing: Apply a 0.3 Hz exponential line broadening function before Fourier Transformation. Reference the TMS peak exactly to 0.00 ppm.
References
-
The Cyclopropyl Group in Medicinal Chemistry - Scientific Update (2020). Examines the metabolic stability and synthetic importance of the cyclopropyl motif in advanced drug candidates. URL:[Link]
Sources
- 1. CAS:2098113-48-3, Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate-毕得医药 [bidepharm.com]
- 2. 866051-34-5_CAS号:866051-34-5_chromeno[4,3-c]pyrazol-2(4H)-yl(4-nitrophenyl)methanone - 化源网 [chemsrc.com]
- 3. 3-Chloro-5-fluorophenyl cyclopropyl ketone | 898790-21-1 | Benchchem [benchchem.com]
- 4. N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride|CAS 1179030-02-4 [benchchem.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
The Pharmacological Versatility of the Pyridazine Scaffold: An In-depth Technical Guide to its Biological Activities
Abstract
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties and synthetic tractability have led to the development of a vast library of derivatives with a remarkable breadth of biological activities.[1][2][3] This in-depth technical guide provides a comprehensive overview of the significant pharmacological applications of pyridazine and pyridazinone derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present key structure-activity relationships, and provide illustrative experimental protocols for the evaluation of these potent molecules.
Introduction: The Privileged Pyridazine Core
The pyridazine ring system is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide array of biological targets.[4] The presence of two adjacent nitrogen atoms imparts a unique dipole moment and hydrogen bonding capability, facilitating interactions with enzymes and receptors.[4] Furthermore, the pyridazine and its oxidized pyridazinone counterpart can be readily functionalized at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5][6] This guide will explore the most significant and well-documented biological activities stemming from this versatile heterocyclic core.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyridazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including leukemia, non-small cell lung cancer, colon, and breast cancer.[7][8] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.[4][7]
Mechanism of Action: JNK Pathway Inhibition
A significant number of 3,6-disubstituted pyridazine derivatives exert their anticancer effects by targeting the c-Jun N-terminal kinase (JNK) pathway.[4] The JNK pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, is frequently overactivated in various cancers, promoting cell proliferation and survival.[4] Certain pyridazine compounds have been shown to downregulate the expression of the JNK1 gene and inhibit the phosphorylation of its downstream targets, c-Jun and c-Fos, thereby inducing apoptosis in cancer cells.[4]
Caption: Inhibition of the JNK signaling pathway by pyridazine derivatives.
Other Anticancer Mechanisms
Beyond JNK inhibition, pyridazine derivatives have been reported to exhibit anticancer activity through various other mechanisms, including:
-
Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrases, which are involved in pH regulation and tumorigenesis.[7]
-
Cell Cycle Arrest: Arresting the cell cycle, often at the G1 phase, preventing cancer cell division.[7]
-
Disruption of Microtubule Assembly: Interfering with the formation of the mitotic spindle, leading to mitotic catastrophe.[7]
-
Angiogenesis Inhibition: Inhibiting the formation of new blood vessels that supply tumors with nutrients.[7]
-
VEGFR Kinase Inhibition: Some derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis.[8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A fundamental method to assess the anticancer potential of pyridazine derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration of a pyridazine derivative that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyridazine derivative stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and pyridazinone derivatives have demonstrated significant potential as anti-inflammatory agents.[5] Many of these compounds exhibit a better gastrointestinal and renal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9]
Mechanism of Action: COX Inhibition and Beyond
The primary mechanism of action for many anti-inflammatory pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation.[10][11] By inhibiting COX-2, these compounds reduce the production of prostaglandins, key mediators of pain and inflammation.
However, the anti-inflammatory effects of pyridazines are not limited to COX inhibition. Other reported mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines: Some derivatives can suppress the production of inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[12]
-
Phosphodiesterase 4 (PDE4) Inhibition: Certain pyridazinone derivatives containing an indole moiety have been identified as potential PDE4 inhibitors, an enzyme involved in the inflammatory response.[10]
-
Inhibition of NF-κB Signaling: Several compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the nuclear factor-kappa B (NF-κB) transcriptional pathway, a central regulator of inflammation.[10]
Caption: Anti-inflammatory mechanisms of pyridazine derivatives.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The pyridazine scaffold is a valuable pharmacophore in the development of novel antimicrobial agents.[3][13] Derivatives have demonstrated activity against a broad spectrum of bacteria (both Gram-positive and Gram-negative) and fungi.[3][14]
Scope of Activity
Pyridazine derivatives have been successfully tested against various microbial strains, including:
-
Bacteria: Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa.[14][15]
-
Fungi: Candida albicans, Aspergillus niger, and Trichophyton rubrum.[14]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Objective: To determine the lowest concentration of a pyridazine derivative that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyridazine derivative stock solution
-
96-well microplate
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyridazine derivative in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cardiovascular Effects: Modulating Cardiac and Vascular Function
Pyridazinone derivatives have been extensively investigated for their cardiovascular activities, with several compounds reaching clinical trials as cardiotonic and antihypertensive agents.[6][16][17]
Key Cardiovascular Applications
-
Positive Inotropic Effects: Many pyridazinone derivatives enhance myocardial contractility, making them useful in the treatment of heart failure.[17][18]
-
Vasodilatory Activity: These compounds can relax blood vessels, leading to a reduction in blood pressure.[18][19]
-
Antiplatelet Aggregation: Some derivatives inhibit platelet aggregation, suggesting potential as antithrombotic agents.[2][17]
Mechanism of Action: Phosphodiesterase Inhibition
A primary mechanism underlying the cardiotonic and vasodilatory effects of many pyridazinone derivatives is the inhibition of phosphodiesterase (PDE), particularly PDE3.[18] Inhibition of PDE3 in cardiac muscle increases intracellular cyclic AMP (cAMP) levels, leading to enhanced calcium influx and increased contractility. In vascular smooth muscle, increased cAMP levels promote relaxation and vasodilation.
Other Notable Biological Activities
The pharmacological potential of pyridazine derivatives extends beyond the activities detailed above. Other significant biological effects include:
-
Anticonvulsant Activity: Numerous pyridazine and pyridazinone derivatives have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.[3][20][21]
-
Herbicidal Activity: Certain pyridazine derivatives exhibit potent herbicidal effects, with some showing pre-emergence activity against various weeds.[22][23][24]
-
Antiviral Activity: Pyridazine-based compounds have been investigated for their antiviral properties, with some showing activity against viruses such as the hepatitis A virus (HAV).[25][26][27]
-
Antidepressant Activity: Some 3-aminopyridazine derivatives have demonstrated antidepressant-like effects in animal models, potentially through modulation of serotonergic and dopaminergic systems.[28][29][30]
Quantitative Data Summary
The following table summarizes some reported biological activity data for selected pyridazine derivatives.
| Compound Class | Biological Activity | Target/Assay | Reported Potency (e.g., IC50, ED50) | Reference |
| Triazolopyridazines | Anticonvulsant | Maximal Electroshock (MES) | ED50: 6.2 - 22.0 mg/kg (oral) | [20] |
| 6-alkoxy-[1][2]triazolo[4,3-b]pyridazines | Anticonvulsant | MES | ED50: 17.3 mg/kg | [31] |
| Pyridazine-containing compounds | Anticancer (Colon Cancer) | HCT-116 cell line | IC50 values comparable to imatinib | [8] |
| 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine | Anticonvulsant | Pentylenetetrazole-induced seizures | ED50 = 76 mg/kg (oral) | [20] |
Conclusion and Future Perspectives
The pyridazine scaffold continues to be a highly productive source of novel therapeutic agents. The diverse range of biological activities associated with its derivatives underscores the importance of this heterocyclic system in medicinal chemistry. Future research will likely focus on the development of more selective and potent pyridazine-based drugs with improved safety profiles. The application of modern drug design strategies, such as structure-based design and computational modeling, will undoubtedly accelerate the discovery of the next generation of pyridazine-based therapeutics.
References
-
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Cent. Euro. J. Exp. Bio., 5(1), 1-19. [Link]
-
SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
Research Journal of Pharmacy and Technology. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]
-
JOCPR. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]
-
Agricultural and Biological Chemistry. (2014). Herbicidal Activity of Some Pyridazine Derivatives: Part I. Pyridazyl Phenyl Ethers. Taylor & Francis Online, 27(10). [Link]
-
Mini-Reviews in Organic Chemistry. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Bentham Science, 16(2). [Link]
-
A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. (n.d.). [Link]
-
PubMed. (n.d.). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. [Link]
-
ACS Publications. (2008). Synthesis and Herbicidal Activities of Novel 3-N-Substituted Amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
MDPI. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6484. [Link]
-
Taylor & Francis Online. (n.d.). Herbicidal Activity of Some Pyridazine Derivatives Part Ill. 3-Phenoxypyridazines and Related Compounds. [Link]
-
PubMed. (1989). 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities. Journal of Medicinal Chemistry, 32(3), 528-37. [Link]
-
SciSpace. (n.d.). The anticancer potential of various substituted pyridazines and related compounds. [Link]
-
SciSpace. (2012). The effect of pyridazine compounds on the cardiovascular system. [Link]
-
ResearchGate. (n.d.). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]
-
MINI REVIEW Various Biological Activities of Pyridazinone Ring Derivatives. (n.d.). [Link]
-
PubMed. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. [Link]
-
PubMed. (n.d.). Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. [Link]
-
Synthesis and anticonvulsant activity of a new 6-alkoxy-[1][2]triazolo[4,3-b]pyridazine. (2010). European Journal of Medicinal Chemistry, 45(5), 2039-45. [Link]
-
PubMed. (2022). Anti-inflammatory activity of pyridazinones: A review. [Link]
-
J-Stage. (n.d.). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. [Link]
-
Taylor & Francis Online. (2014). Herbicidal Activity of Some Pyridazine Derivatives: Part II. 3-Halo. [Link]
-
Synthesis and Anticonvulsant Activity of Pyridazinone Derivatives. (n.d.). [Link]
-
A Review on Pyridazinone Ring Containing Various Cardioactive Agents. (n.d.). [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. [Link]
-
PubMed. (2006). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. [Link]
-
JOCPR. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]
-
PubMed. (n.d.). Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs. [Link]
-
PubMed. (n.d.). Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. [Link]
-
ResearchGate. (n.d.). Synthesis and antidepressant activity of 5-(benzo[b]furan-2-ylmethyl)-6-methylpyridazin-3(2H)-one derivatives. [Link]
-
PMC. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]
-
ResearchGate. (2025). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]
-
Scribd. (n.d.). Pyridazine Derivatives in Cardiovascular Therapy. [Link]
-
Taylor & Francis Online. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. [Link]
-
Taylor & Francis Online. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
-
ACS Omega. (2024). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]
-
Semantic Scholar. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). [Link]
-
Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyridazine Derivatives. [Link]
- Google Patents. (n.d.).
-
idosi.org. (n.d.). A Mini Review on Antimicrobial Activities of Different Substituted Pyridazinone Derivatives. [Link]
-
ResearchGate. (n.d.). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
PMC. (2025). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. [Link]
-
PubMed. (2021). Antiviral activities of pyridine fused and pyridine containing heterocycles, a review (From 2000 to 2020). [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. sarpublication.com [sarpublication.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scispace.com [scispace.com]
- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. idosi.org [idosi.org]
- 15. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 16. asianpubs.org [asianpubs.org]
- 17. jchemrev.com [jchemrev.com]
- 18. Cardiac and hemodynamic effects of TZC-5665, a novel pyridazinone derivative, and its metabolite in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis and anticonvulsant properties of new benzylpyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sphinxsai.com [sphinxsai.com]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. semanticscholar.org [semanticscholar.org]
- 28. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. US4169158A - Pyridazine derivatives in alleviating depressive states - Google Patents [patents.google.com]
- 31. Synthesis and anticonvulsant activity of a new 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 6-cyclopropylpyridazine-4-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Ethyl 6-cyclopropylpyridazine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a specific Chemical Abstracts Service (CAS) number for this exact molecule, this guide will also draw upon data from closely related analogues to provide a thorough understanding of its synthesis, chemical properties, and potential applications. The unique combination of the pyridazine core, known for its diverse pharmacological activities, and the cyclopropyl group, a valuable moiety for modulating physicochemical and pharmacokinetic properties, makes this compound a compelling subject for research and drug discovery.
Nomenclature and Structure Elucidation
The nomenclature of heterocyclic compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC).[1] The numbering of the pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a key aspect of its nomenclature.[2][3]
Systematic IUPAC Name: Ethyl 6-cyclopropylpyridazine-4-carboxylate
Structure:
CAS Number:
The Pyridazine Core and Cyclopropyl Moiety in Medicinal Chemistry
The pyridazine ring is a privileged scaffold in drug discovery, known for its unique physicochemical properties.[5][6] Its two adjacent nitrogen atoms act as hydrogen bond acceptors, influencing molecular recognition at biological targets.[5] The pyridazine nucleus is found in several approved drugs and is explored for a wide range of therapeutic applications, including as an antihypertensive and in the treatment of central nervous system disorders.[7]
The cyclopropyl group is a small, strained carbocycle that is increasingly incorporated into drug candidates to enhance their pharmacological profiles.[8][9][10][11][12] Its key contributions include:
-
Increased Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, improving binding affinity to its target.[10]
-
Metabolic Stability: The strong C-H bonds in the cyclopropyl ring are less susceptible to metabolic oxidation, leading to improved pharmacokinetic properties.[10]
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence lipophilicity and other properties to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10]
Synthesis of Ethyl 6-cyclopropylpyridazine-4-carboxylate
While a specific, documented synthesis for Ethyl 6-cyclopropylpyridazine-4-carboxylate is not available, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyridazines.[13][14] A common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine.
A potential synthetic pathway is outlined below:
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Ethyl 6-cyclopropylpyridazine-4-carboxylate.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of a 1,4-dicarbonyl precursor
A suitable 1,4-dicarbonyl compound bearing a cyclopropyl group would be the starting point. This could potentially be synthesized through a Michael addition of a cyclopropyl Grignard reagent to an appropriate α,β-unsaturated carbonyl compound.
Step 2: Condensation with a hydrazine derivative
The 1,4-dicarbonyl precursor is then reacted with a hydrazine derivative, such as hydrazine hydrate, in a suitable solvent like ethanol. This reaction typically proceeds under reflux conditions to form the dihydropyridazine intermediate.
Step 3: Aromatization
The dihydropyridazine intermediate is then oxidized to the aromatic pyridazine ring. This can be achieved using a variety of oxidizing agents, such as manganese dioxide or air oxidation.
Step 4: Esterification
If the synthesis starts from the corresponding carboxylic acid, the final step would be an esterification reaction. This is typically carried out by reacting the carboxylic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of Ethyl 6-cyclopropylpyridazine-4-carboxylate. These are estimations based on the properties of similar structures and should be confirmed by experimental data.
| Property | Predicted Value |
| Molecular Formula | C10H11N2O2 |
| Molecular Weight | 191.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
| Melting Point | Not available |
| Boiling Point | Not available |
Potential Applications in Drug Discovery
Given the pharmacological importance of the pyridazine core and the beneficial effects of the cyclopropyl group, Ethyl 6-cyclopropylpyridazine-4-carboxylate and its derivatives are promising candidates for investigation in several therapeutic areas:
-
Oncology: Pyridazine derivatives have shown potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.
-
Inflammatory Diseases: The pyridazine scaffold has been explored for the development of anti-inflammatory drugs.
-
Infectious Diseases: Certain pyridazine derivatives have demonstrated antimicrobial and antiviral activities.
-
Central Nervous System (CNS) Disorders: The ability of the cyclopropyl group to enhance brain permeability makes these compounds interesting for targeting CNS diseases.[12]
Conclusion
Ethyl 6-cyclopropylpyridazine-4-carboxylate represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While a dedicated CAS number and extensive literature are currently lacking, the known properties of its constituent moieties—the pyridazine ring and the cyclopropyl group—strongly suggest its potential as a valuable scaffold for the development of novel therapeutics. The synthetic strategies and predicted properties outlined in this guide provide a solid foundation for researchers to explore the chemistry and biological activity of this promising compound and its derivatives. Further research is warranted to synthesize and characterize this molecule and to fully elucidate its therapeutic potential.
References
- Fiveable. (2025, August 15). Cyclopropyl Definition - Organic Chemistry Key Term.
- Grokipedia. Cyclopropyl group.
- PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
- SCIRP. (n.d.).
- Benchchem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
- ChemScene. (n.d.).
- Pyridazine Deriv
- ResearchGate. (2025, August 10). Synthesis of New Pyridazinone Derivatives: 2,6-Disubstituted 5-Hydroxy-3(2 H )-pyridazinone-4-carboxylic Acid Ethyl Esters.
- Journal of the American Chemical Society. (2025, October 31). Pyridine-to-Pyridazine Skeletal Editing.
- Benchchem. (2025).
- Product Class 8: Pyridazines. (n.d.).
- Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
- Nomenclature of Organic Chemistry: IUPAC Recommend
- Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
- ACS Publications. (2013, July 31).
- ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- Lirias. (n.d.).
- Taylor & Francis Online. (2006, August 15).
- Wikipedia. (n.d.). Pyridazine.
Sources
- 1. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. chemscene.com [chemscene.com]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 8. fiveable.me [fiveable.me]
- 9. grokipedia.com [grokipedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lirias.kuleuven.be [lirias.kuleuven.be]
An In-depth Technical Guide to the Safe Handling of Ethyl 6-cyclopropylpyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Proactive Approach to Safety for Novel Compounds
The responsible advancement of science, particularly in drug discovery and development, necessitates a rigorous and proactive approach to safety. When working with novel or sparsely documented chemical entities like Ethyl 6-cyclopropylpyridazine-4-carboxylate, a formal risk assessment is not just a regulatory requirement but a cornerstone of scientific integrity.[1][2] This guide is structured to empower researchers by providing a framework for safe handling, grounded in the chemical's structural motifs and established safety protocols from leading organizations such as the U.S. Occupational Safety and Health Administration (OSHA) and the American Chemical Society (ACS).[3][4]
The core principle underpinning this document is the RAMP methodology: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[5][6] By deconstructing the molecule into its primary functional groups—a pyridazine core, a cyclopropyl moiety, and an ethyl ester—we can infer a presumptive hazard profile and establish robust handling protocols.
Presumptive Hazard Identification and Analysis
The toxicological properties of Ethyl 6-cyclopropylpyridazine-4-carboxylate have not been fully investigated.[7] Therefore, a hazard analysis must be based on the known risks associated with its constituent chemical classes.
-
Pyridazine Core: The parent pyridazine ring and its derivatives are known to be biologically active.[8][9] Pyridazine is classified as a skin and eye irritant and may cause respiratory irritation.[10][11] Some derivatives are considered harmful if swallowed.[10] The presence of the nitrogen-containing heterocyclic ring suggests the potential for systemic effects and warrants careful handling to avoid all routes of exposure.[12][13]
-
Cyclopropyl Group: Compounds containing a cyclopropyl group can be volatile and flammable.[14][15] They are often associated with irritation to the skin, eyes, and respiratory system.[14][16] Safe handling necessitates a well-ventilated environment and strict avoidance of ignition sources.[17]
-
Ethyl Ester Functionality: Ethyl esters are commonly used in laboratories and are often characterized as flammable liquids.[18][19] While many have low acute toxicity, they can cause irritation upon contact.[20][21]
Based on this composite analysis, Ethyl 6-cyclopropylpyridazine-4-carboxylate should be treated as a substance that is potentially:
-
Harmful if swallowed.
-
A skin, eye, and respiratory tract irritant.
-
Combustible or flammable.
-
Biologically active with unknown long-term health effects.
Table 1: Presumptive GHS Classification and Hazard Statements
This table is an educated inference based on data for related compounds and is intended for risk assessment purposes only.
| Hazard Class | GHS Pictogram | Signal Word | Presumptive Hazard Statement | Basis of Inference |
| Acute Toxicity, Oral (Category 4) | Irritant | Warning | H302: Harmful if swallowed | Based on pyridazine derivatives.[10] |
| Skin Corrosion/Irritation (Category 2) | Irritant | Warning | H315: Causes skin irritation | Based on pyridazine and cyclopropyl compounds.[10][14] |
| Serious Eye Damage/Eye Irritation (Category 2A) | Irritant | Warning | H319: Causes serious eye irritation | Based on pyridazine and cyclopropyl compounds.[10][14] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Irritant | Warning | H335: May cause respiratory irritation | Based on pyridazine and cyclopropyl compounds.[10][14] |
| Flammable Liquids (Category 4) | (None) | Warning | H227: Combustible liquid | Based on pyridazine and ethyl esters.[11][18] |
Comprehensive Risk Management and Handling Protocols
A written Chemical Hygiene Plan (CHP) is mandated by OSHA for all laboratories and is the foundational document for chemical safety.[3][22][23] The following protocols should be incorporated into your lab-specific CHP and Standard Operating Procedures (SOPs) for this compound.
Risk Assessment Workflow: The RAMP Principle in Practice
Before any procedure involving this compound, a documented risk assessment is essential.[1][24]
Caption: RAMP workflow for risk assessment.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, protecting the user and the laboratory environment.[22]
-
Ventilation: All handling of Ethyl 6-cyclopropylpyridazine-4-carboxylate, including weighing, transfers, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][25] The atmosphere should be regularly checked to ensure safe working conditions.[20]
-
Isolation: For larger-scale operations, consider using a glove box or other closed-system apparatus.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[18][26]
Administrative Controls and Safe Work Practices
These are the procedures and policies that reduce the duration, frequency, and severity of exposure.
-
Access Control: Designate specific areas for the handling and storage of this compound. Limit access to authorized and trained personnel only.
-
Minimization: Use the smallest quantity of the substance necessary for the experiment to minimize the potential impact of a spill or exposure.[27]
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating, drinking, or smoking.[20][28] Do not consume food or drink in the laboratory.[20]
-
Avoid Aerosol Generation: Handle the compound in a manner that avoids the generation of dusts or mists.
-
Transportation: When transporting the chemical, even within the lab, use a secondary, shatter-resistant container.[29]
Storage and Segregation
Proper storage is critical to prevent degradation, reaction with incompatible materials, and accidental release.[30][31]
-
Container: Store in a tightly sealed, properly labeled container.[20] The original supplier container is preferred.
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[11][14] Store away from direct sunlight and sources of heat or ignition.[19][28]
-
Segregation: Store this compound away from strong oxidizing agents, strong acids, and strong bases.[7][11] Follow established chemical segregation guidelines to prevent accidental mixing of incompatible chemicals.[31]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the potential hazards.[12][15][22]
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Standard/Specification | Rationale and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | ANSI Z87.1 (US) or EN 166 (EU) | Protects against splashes and accidental contact.[32] |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double-gloving may be appropriate. | EN 374 (EU) | Nitrile gloves may offer limited protection; consult a glove compatibility chart. Inspect gloves before each use and replace if contaminated or damaged. Use proper removal technique to avoid skin contact.[32] |
| Body | Flame-resistant laboratory coat. | NFPA 2112 | Protects skin from contamination and provides a barrier.[12] Lab coats should be laundered separately from personal clothing.[20] |
| Respiratory | Not typically required if work is performed within a certified chemical fume hood. | NIOSH (US) or EN 149 (EU) | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][18] |
Emergency Preparedness and Response
Preparation is key to mitigating the consequences of an incident.[5]
Exposure Response
Caption: First aid procedures for exposure.
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[11][12]
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][18]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[11][18]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][32]
Spill Response
-
Minor Spill (in a fume hood):
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and secure the area.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Fire Response
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[11][32] Do not use a direct stream of water, as it may spread the fire.[19]
-
Procedure: If a fire starts, evacuate the area and activate the fire alarm. Only trained personnel should attempt to extinguish a small, incipient-stage fire. For larger fires, evacuate and await emergency responders.[28] Cool fire-exposed containers with water spray.[11]
Disposal Considerations
All waste containing Ethyl 6-cyclopropylpyridazine-4-carboxylate must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: Dispose of waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[29]
Conclusion: Fostering a Culture of Safety
The safe handling of novel compounds like Ethyl 6-cyclopropylpyridazine-4-carboxylate is a shared responsibility that is fundamental to the scientific enterprise.[4] By integrating the principles of hazard recognition, risk assessment, and diligent control measures into every experimental plan, researchers can protect themselves, their colleagues, and the environment. This guide provides a robust framework for these efforts, but it must be complemented by a dynamic and questioning laboratory safety culture, continuous training, and strict adherence to institutional and regulatory standards.[3][33]
References
-
National Center for Biotechnology Information. (n.d.). Pyridazine. PubChem. Retrieved from [Link]
-
Metathesis. (2023, September 11). Cyclopropyl carbinol: properties, applications in organic synthesis and safety. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Alpha-Tec Systems. (2025, February 28). Acetic acid, ethyl ester {Ethyl acetate} SAFETY DATA SHEET. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
-
SMS Rail Lines. (n.d.). Fatty Acid Ethyl Esters - Hazards Identification. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
-
Duke University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorothioic Acid, O,O-Dimethyl-S-(2-Methylthio)Ethyl Ester. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. Retrieved from [Link]
-
MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Chemicals Risk Assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Retrieved from [Link]
-
Virginia Tech. (n.d.). Key Elements of an OSHA Compliant Laboratory Safety Management Program. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Chapter 7 - Safe Chemical Use. Environment, Health and Safety. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
Allied Academies. (2017, October 27). Novel approaches to chemical risk assessment. Journal of Toxicology and Risk Assessment. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety Guidelines for the Chemistry Professional. Retrieved from [Link]
-
Oxford Academic. (2017, September 18). Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. Toxicological Sciences. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety Guides & Tipsheets. Retrieved from [Link]
-
Society for Science. (n.d.). Hazardous chemicals, activities or devices. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]
-
Lambton College. (n.d.). Research Chemical Safety Procedure. Retrieved from [Link]
-
National Academies Press. (n.d.). Overview of Risk Assessment. In Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. Retrieved from [Link]
-
MacsChem. (n.d.). Handling and Storage of Chemicals | Guidelines for a US Distributor. Retrieved from [Link]
-
American Chemical Society. (2022, June 3). From Chemical Safety Rules to Risk Management | ACS College Safety Video #1. YouTube. Retrieved from [Link]
Sources
- 1. Risk Assessment - Health and Safety Authority [hsa.ie]
- 2. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. dchas.org [dchas.org]
- 5. acs.org [acs.org]
- 6. youtube.com [youtube.com]
- 7. fishersci.fr [fishersci.fr]
- 8. Pyridazine | 289-80-5 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyridazine | C4H4N2 | CID 9259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. mdpi.com [mdpi.com]
- 14. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. alphatecsystems.com [alphatecsystems.com]
- 19. smsrail.com [smsrail.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. compliancy-group.com [compliancy-group.com]
- 23. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 24. acs.org [acs.org]
- 25. acs.org [acs.org]
- 26. cdn.ymaws.com [cdn.ymaws.com]
- 27. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 28. carlroth.com [carlroth.com]
- 29. lambtoncollege.ca [lambtoncollege.ca]
- 30. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 31. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 32. chemicalbook.com [chemicalbook.com]
- 33. mastercontrol.com [mastercontrol.com]
Application Notes & Protocols: Ethyl 6-cyclopropylpyridazine-4-carboxylate as a Key Intermediate in Modern Organic Synthesis
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of Ethyl 6-cyclopropylpyridazine-4-carboxylate. This document outlines detailed protocols, the scientific rationale behind the synthetic strategies, and the potential applications of this valuable heterocyclic building block.
Introduction: The Significance of the Cyclopropyl-Pyridazine Scaffold
The pyridazine moiety is a prominent heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The incorporation of a cyclopropane ring often imparts unique conformational rigidity and metabolic stability to drug candidates, making it a desirable structural motif in drug design.[3] Ethyl 6-cyclopropylpyridazine-4-carboxylate combines these two key features, positioning it as a highly valuable intermediate for the synthesis of novel and diverse molecular entities with potential therapeutic applications.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₃ | ChemScene[4] |
| Molecular Weight | 208.21 g/mol | ChemScene[4] |
| CAS Number | 2098113-43-8 | ChemScene[4] |
| Appearance | Off-white to pale yellow solid (predicted) | --- |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) | --- |
Synthetic Protocols
The synthesis of Ethyl 6-cyclopropylpyridazine-4-carboxylate is a multi-step process that requires careful execution and control of reaction conditions. The overall synthetic strategy involves the construction of the pyridazine core, followed by the introduction of the cyclopropyl moiety via a palladium-catalyzed cross-coupling reaction.
Overall Synthetic Workflow
Figure 1: Synthetic pathway for Ethyl 6-cyclopropylpyridazine-4-carboxylate.
Part 1: Synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate
This initial step involves the cyclization of a 1,3-dicarbonyl compound with hydrazine to form the pyridazine ring.
Protocol:
-
Reaction Setup: To a solution of diethyl 1,3-acetonedicarboxylate (1.0 eq) in a suitable solvent such as ethanol, add a base (e.g., sodium ethoxide, 1.1 eq) at room temperature under an inert atmosphere.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Purification: Filter the solid, wash with cold water, and dry under vacuum to yield Ethyl 4,6-dihydroxypyridazine-3-carboxylate as a solid.[5][6]
Expertise & Experience: The choice of base and solvent is crucial for efficient cyclization. Sodium ethoxide in ethanol is a classic and effective combination for this type of condensation reaction. The acidification step is critical for the precipitation of the product from the reaction mixture.
Part 2: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate
The dihydroxy intermediate is then chlorinated to provide reactive sites for subsequent cross-coupling.
Protocol:
-
Reaction Setup: In a fume hood, carefully add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux (approximately 105 °C) for 2-4 hours. The reaction should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7][8]
Trustworthiness: This chlorination reaction is a standard and reliable method for converting hydroxyl groups on heterocyclic rings to chloro groups. The use of excess POCl₃ ensures complete conversion. Extreme caution must be exercised during the quenching step as the reaction of POCl₃ with water is highly exothermic.
Part 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of Ethyl 6-cyclopropylpyridazine-4-carboxylate
This final step introduces the cyclopropyl group onto the pyridazine ring via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Protocol:
-
Reaction Setup: To a degassed mixture of Ethyl 4,6-dichloropyridazine-3-carboxylate (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq) in a solvent system (e.g., Toluene/Water or Dioxane/Water), add a palladium catalyst and ligand.
-
Catalyst System: A variety of palladium catalysts and ligands can be employed. A common and effective system is Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a phosphine ligand such as SPhos or XPhos (4-10 mol%).[9][10]
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography on silica gel to afford Ethyl 6-cyclopropylpyridazine-4-carboxylate.
Authoritative Grounding & Comprehensive References: The Suzuki-Miyaura reaction is a Nobel Prize-winning reaction renowned for its versatility and functional group tolerance, making it ideal for the synthesis of complex molecules.[11] The choice of catalyst, ligand, base, and solvent can significantly impact the reaction yield and selectivity. For electron-deficient heterocycles like pyridazine, the use of electron-rich and bulky phosphine ligands often enhances the catalytic activity.[10] While the 4- and 6-positions of the dichloropyridazine are both reactive, the 6-position is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions, leading to the desired regioselectivity. However, optimization of reaction conditions may be necessary to maximize the yield of the 6-substituted product. Ligand choice has been shown to influence regioselectivity in the Suzuki coupling of dichloropyridazines.[3]
Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | --- | Na₂CO₃ | Toluene/H₂O | 90 |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DME | 85 |
Applications in Organic Synthesis
Ethyl 6-cyclopropylpyridazine-4-carboxylate is a versatile intermediate that can undergo a variety of chemical transformations to generate a library of novel compounds for drug discovery.
Functional Group Transformations
Figure 2: Potential transformations of the title compound.
-
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). This carboxylic acid is a key precursor for the synthesis of amide derivatives via coupling with various amines.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can be further functionalized.
-
Further C-C Bond Formation: The remaining chloro-group (if the reaction at the 6-position is selective) can be subjected to a second cross-coupling reaction to introduce another substituent at the 4-position, leading to highly functionalized pyridazine derivatives.
Role in Drug Discovery
The cyclopropyl-pyridazine scaffold is a key component in a number of biologically active molecules. For instance, pyridazine derivatives have been investigated as potent and selective COX-2 inhibitors for the treatment of inflammation.[12] The unique structural and electronic properties of Ethyl 6-cyclopropylpyridazine-4-carboxylate make it an attractive starting material for the development of new therapeutic agents in areas such as oncology, immunology, and infectious diseases.
References
- Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino). Google Patents.
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies . PMC. URL: [Link]
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate . PubChem. URL: [Link]
- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents.
-
New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation . PubMed. URL: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane . MDPI. URL: [Link]
-
Ethyl 4,6-dichloropyridazine-3-carboxylate . PubChem. URL: [Link]
-
Pyridopyridazine derivatives as antihistaminic agents . ResearchGate. URL: [Link]
-
production method for pyrazole-4-carboxamide derivative . Justia Patents. URL: [Link]
-
Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review . Bentham Science. URL: [Link]
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide . PMC. URL: [Link]
-
1-(1- (2-Ethoxyethyl)-3-Ethyl-7-(4-Methylpyridin-2-Ylamino) - 1H-Pyrazolo [4,3-D] Pyrimidin-5-YL) Piperidine-4-Carboxylic acid and salts thereof . Patsnap. URL: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. URL: [Link]
-
Method for synthetizing 3,6-dichloropyridazine . Patsnap. URL: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Ethyl 4,6-dichloropyrridazine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols for In Vivo Evaluation of Ethyl 6-cyclopropylpyridazine-4-carboxylate and Structurally Related Compounds in Animal Models
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies involving novel pyridazine-based compounds, with a conceptual focus on Ethyl 6-cyclopropylpyridazine-4-carboxylate. As of the date of this publication, specific in vivo data for Ethyl 6-cyclopropylpyridazine-4-carboxylate is not extensively available in the public domain. Therefore, this guide synthesizes field-proven insights and established methodologies from research on structurally related pyridazine and cyclopropyl-containing molecules. The protocols outlined herein are designed to be self-validating and are grounded in established principles of pharmacology and toxicology. This document will explain the causality behind experimental choices, from initial formulation and dose-range finding to pharmacokinetic and pharmacodynamic assessments, providing a robust framework for the preclinical evaluation of this class of compounds.
Introduction and Scientific Rationale
The pyridazine core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anti-seizure, and herbicidal properties.[1][2][3][4] The inclusion of a cyclopropyl moiety can enhance metabolic stability and target-binding affinity. The subject of this guide, Ethyl 6-cyclopropylpyridazine-4-carboxylate (CAS 2098113-43-8), is a molecule of interest for which detailed in vivo characterization is a critical step in its development pathway.[5]
Given the therapeutic potential of related compounds, such as Tyk2 inhibitors for autoimmune diseases, a logical starting point for the in vivo evaluation of a novel cyclopropylpyridazine derivative would be in models of inflammation and immunology.[6] This guide will therefore focus on protocols relevant to these therapeutic areas, while also providing a foundational framework that can be adapted for other potential applications.
Pre-formulation and Vehicle Selection
The successful outcome of in vivo studies is critically dependent on the appropriate formulation of the test compound. The choice of vehicle will impact solubility, stability, and bioavailability.
Solubility Assessment
A preliminary solubility screen is essential. The following table outlines a typical screening panel for an early-stage compound.
| Vehicle | Composition | Target Concentration (mg/mL) | Observations (e.g., Clear Solution, Suspension) |
| Saline (0.9% NaCl) | USP Grade | 1, 5, 10 | |
| 5% DMSO / 95% Saline | 5% Dimethyl Sulfoxide in 0.9% NaCl | 1, 5, 10 | |
| 10% Solutol® HS 15 / 90% Water | 10% Kolliphor® HS 15 in sterile water | 1, 5, 10, 25 | |
| 20% Captisol® in Water | 20% (w/v) Sulfobutylether-β-cyclodextrin in water | 1, 5, 10, 25 | |
| 0.5% Methylcellulose / 0.1% Tween 80 | 0.5% (w/v) MC, 0.1% (v/v) Tween 80 in water | 1, 5, 10, 25 |
Rationale: This panel covers aqueous vehicles, co-solvents, surfactants, and suspending agents, providing a broad overview of the compound's physicochemical properties. For oral dosing, a suspension is often acceptable, while intravenous administration requires a clear solution.
Recommended Formulation Protocol for a Novel Pyridazine Derivative
-
Preparation of Vehicle: For a 10% Solutol® HS 15 formulation, warm the Solutol® to 40-50°C to reduce viscosity.
-
Compound Addition: Slowly add the weighed Ethyl 6-cyclopropylpyridazine-4-carboxylate to the warm vehicle while vortexing or stirring.
-
Solubilization: Continue stirring at 40-50°C for 15-30 minutes. If the compound does not fully dissolve, sonication can be applied in short bursts.
-
Final Dilution: Once a clear solution is obtained, allow it to cool to room temperature. If a stock solution is made, it can be diluted to the final desired concentrations using sterile water or saline.
-
Pre-dosing Check: Before administration, visually inspect the formulation for any precipitation.
In Vivo Study Protocols
The following sections outline a logical progression of in vivo studies, starting with tolerability and pharmacokinetics, and moving towards pharmacodynamic assessments.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Ethyl 6-cyclopropylpyridazine-4-carboxylate that can be administered without causing unacceptable toxicity.
Animal Model: Male and female Swiss Webster mice (n=3 per group).
Protocol:
-
Administer single doses of the compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection).
-
Dose escalation should follow a modified Fibonacci sequence (e.g., 10, 30, 100, 300, 1000 mg/kg).
-
Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and body weight) at 1, 4, 24, and 48 hours post-dose, and then daily for 14 days.
-
The MTD is defined as the highest dose that does not cause mortality or more than a 10-15% reduction in body weight.
Rationale: The MTD study is crucial for selecting appropriate dose levels for subsequent efficacy studies and for identifying potential target organs of toxicity.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Animal Model: Male Sprague-Dawley rats (n=3 per group) with jugular vein cannulation.
Protocol:
-
Intravenous (IV) Administration: Administer a single low dose (e.g., 1-2 mg/kg) as a bolus via the jugular vein cannula.
-
Oral (PO) Administration: Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect sparse blood samples (e.g., 100 µL) at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Ethyl 6-cyclopropylpyridazine-4-carboxylate in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Key Pharmacokinetic Parameters:
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Relates to efficacy and potential for acute toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the concentration-time curve | Represents total drug exposure. |
| t1/2 | Half-life | Determines dosing interval. |
| CL | Clearance | Rate of drug elimination from the body. |
| Vd | Volume of distribution | Extent of drug distribution into tissues. |
| F% | Bioavailability (PO) | Fraction of the oral dose that reaches systemic circulation. |
Rationale: Understanding the PK profile is essential for designing rational dosing regimens for pharmacodynamic studies and for predicting human pharmacokinetics.[7][8]
Caption: Workflow for a typical preclinical pharmacokinetic study.
Pharmacodynamic (PD) / Efficacy Study: Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To evaluate the anti-inflammatory potential of Ethyl 6-cyclopropylpyridazine-4-carboxylate.
Rationale: Given that some pyridazine derivatives have shown anti-inflammatory activity, an LPS-induced inflammation model is a relevant starting point.[9][10] LPS administration in rodents induces a systemic inflammatory response characterized by the release of pro-inflammatory cytokines such as TNF-α and IL-6.
Animal Model: Male BALB/c mice (n=8-10 per group).
Protocol:
-
Acclimation: Acclimate mice for at least one week before the experiment.
-
Compound Administration: Dose animals orally with vehicle or Ethyl 6-cyclopropylpyridazine-4-carboxylate at three dose levels (e.g., 3, 10, and 30 mg/kg) one hour before the inflammatory challenge. Include a positive control group (e.g., Dexamethasone, 1 mg/kg, i.p.).
-
Inflammatory Challenge: Administer LPS (from E. coli O111:B4) at a dose of 1 mg/kg via intraperitoneal injection.
-
Sample Collection: At 2 hours post-LPS administration, collect blood via cardiac puncture under terminal anesthesia.
-
Cytokine Analysis: Prepare serum and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.
-
Data Analysis: Compare cytokine levels in the compound-treated groups to the vehicle-treated group using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
Caption: Experimental workflow for the LPS-induced inflammation model.
Data Interpretation and Next Steps
The results from these initial in vivo studies will provide a comprehensive preliminary profile of Ethyl 6-cyclopropylpyridazine-4-carboxylate.
-
Favorable Outcome: If the compound is well-tolerated, demonstrates good oral bioavailability, and shows dose-dependent efficacy in the LPS model, further studies would be warranted. These could include chronic dosing studies, evaluation in more complex disease models (e.g., collagen-induced arthritis), and initial safety pharmacology assessments.
-
Unfavorable Outcome: If the compound exhibits poor pharmacokinetics (e.g., very low bioavailability or rapid clearance), high toxicity, or lack of efficacy, this information is equally valuable. It can guide medicinal chemistry efforts to optimize the structure or may lead to the decision to de-prioritize the compound.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in a facility accredited by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC). Efforts should be made to minimize animal suffering and to use the minimum number of animals necessary to obtain statistically significant results.
References
-
(No Author). (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765. PubChem. Retrieved from [Link]
- (2018). WO2018183649A1 - Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino). Google Patents.
-
(n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Synthonix. Retrieved from [Link]
-
(2025). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. Retrieved from [Link]
-
(n.d.). Pharmacokinetics and metabolism of HOE 077. Preclinical studies. PubMed. Retrieved from [Link]
-
(2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Retrieved from [Link]
-
(2023). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages. ResearchGate. Retrieved from [Link]
-
(2020). production method for pyrazole-4-carboxamide derivative. Justia Patents. Retrieved from [Link]
-
(n.d.). Pharmacological characterization of novel pyridazines. Part 2: Analgetic, antipyretic and antiphlogistic activity (author's transl). SciSpace. Retrieved from [Link]
-
(2025). Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization. PubMed. Retrieved from [Link]
- (2024). US20240190845A1 - Crystal forms of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino). Google Patents.
-
(n.d.). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Bentham Science. Retrieved from [Link]
-
(2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. Retrieved from [Link]
-
(2023). HERBICIDAL COMPOUNDS. European Patent Office. Retrieved from [Link]
-
(2010). Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. PubMed. Retrieved from [Link]
-
(2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. Retrieved from [Link]
-
(n.d.). General Synthesis of pyridazine derivatives (2 and 5a-c); Reagents and.... ResearchGate. Retrieved from [Link]
Sources
- 1. (Open Access) [Pharmacological characterization of novel pyridazines. Part 2: Analgetic, antipyretic and antiphlogistic activity (author's transl)] (1981) | Bluth R | 3 Citations [scispace.com]
- 2. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. data.epo.org [data.epo.org]
- 5. chemscene.com [chemscene.com]
- 6. WO2018183649A1 - Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino)-n-(methyl-d3)pyridazine-3-carboxamide - Google Patents [patents.google.com]
- 7. Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
High-Throughput Screening Assays for Pyridazine Derivatives: A Detailed Application and Protocol Guide
Introduction: The Versatility of the Pyridazine Scaffold in Drug Discovery
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor, make it a versatile scaffold for the design of novel therapeutic agents.[2][3] Pyridazine and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[4][5] This wide range of biological activity has spurred extensive efforts in the synthesis and screening of pyridazine-based compound libraries to identify new drug candidates.
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the HTS of pyridazine derivatives. It emphasizes the rationale behind experimental choices, potential challenges associated with the pyridazine scaffold, and robust methodologies for biochemical and cell-based screening.
I. Physicochemical Considerations for Pyridazine Derivatives in HTS
Before embarking on an HTS campaign, it is crucial to consider the physicochemical properties of the pyridazine library to be screened. These properties can significantly impact assay performance and data quality.
-
Solubility: Pyridazine derivatives can exhibit variable solubility in aqueous buffers commonly used in HTS assays. Dimethyl sulfoxide (DMSO) is the standard solvent for compound storage and initial dilution. A study on a 6-phenyl-pyridazin-3(2H)-one derivative showed significantly higher solubility in DMSO compared to water.[6] It is essential to assess the solubility of each compound at the final assay concentration to avoid precipitation, which can lead to false-positive or false-negative results.
-
Potential for Assay Interference: The aromatic and heteroatomic nature of the pyridazine ring system presents a potential for interference with certain assay technologies.
-
Fluorescence Interference: Some pyridazine derivatives may possess intrinsic fluorescence or act as quenchers, interfering with fluorescence-based assays.[7][8] It is advisable to perform a pre-screen of the library for auto-fluorescence at the excitation and emission wavelengths of the intended assay.
-
Compound Aggregation: Like many small molecules, pyridazine derivatives can form aggregates at high concentrations, leading to non-specific inhibition of enzymes or disruption of cellular membranes.[9] Including a low concentration of a non-ionic detergent, such as Triton X-100, in the assay buffer can help mitigate this issue.
-
II. Biochemical Assays for Screening Pyridazine Derivatives
Biochemical assays are fundamental for identifying compounds that directly interact with a purified biological target, such as an enzyme or receptor.
A. Kinase Inhibition Assays: A Prime Target for Pyridazines
Protein kinases are a major class of drug targets, particularly in oncology, and numerous pyridazine-based kinase inhibitors have been developed.[10][11][12] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) are two robust and widely used HTS formats for identifying kinase inhibitors.
Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate. A terbium (Tb) or europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Workflow Diagram:
Caption: Fluorescence Polarization Kinase Assay Workflow.
Detailed Protocol: Screening Pyridazine Derivatives against a Kinase Target
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.
-
Kinase: Prepare a working solution of the purified kinase in assay buffer.
-
Fluorescent Tracer: Prepare a working solution of a suitable fluorescent tracer (e.g., a fluorescently labeled ATP-competitive inhibitor) in assay buffer.
-
Pyridazine Library: Prepare serial dilutions of the pyridazine compounds in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Dispense 100 nL of each pyridazine compound dilution into the wells of a black, low-volume 384-well plate.
-
Prepare a pre-mix of the kinase and fluorescent tracer in assay buffer. The optimal concentrations of each should be determined empirically to yield a stable and robust polarization signal.
-
Add 10 µL of the kinase/tracer pre-mix to each well.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Determine the % inhibition based on the displacement of the tracer.
-
Plot the % inhibition against the compound concentration and calculate the IC₅₀ value.
-
III. Cell-Based Assays for Screening Pyridazine Derivatives
Cell-based assays provide a more physiologically relevant context for screening by evaluating the effects of compounds on intact cells.
A. Anticancer Activity Screening
Pyridazine derivatives have shown significant promise as anticancer agents. [10][13][14]Cell viability and proliferation assays are the primary methods for HTS of anticancer compounds.
Principle: This is a fluorescence-based assay that measures the metabolic activity of viable cells. Resazurin, a non-fluorescent blue dye, is reduced by mitochondrial reductases in living cells to the highly fluorescent pink product, resorufin. The intensity of the fluorescence is proportional to the number of viable cells.
Detailed Protocol: Screening Pyridazine Derivatives against a Cancer Cell Line (e.g., MCF-7)
-
Cell Culture and Plating:
-
Culture MCF-7 breast cancer cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells into a 96-well or 384-well clear-bottom black plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridazine compounds in cell culture media from DMSO stock solutions. The final DMSO concentration should typically be ≤ 0.5%.
-
Remove the old media from the cells and add the media containing the pyridazine derivatives. Include vehicle controls (media with DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Prepare a working solution of resazurin in PBS or cell culture media.
-
Add the resazurin solution to each well to a final concentration of approximately 10% of the total volume.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a fluorescence plate reader. [15]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
-
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol: Screening Pyridazine Derivatives against a Cancer Cell Line
-
Cell Culture and Treatment: Follow the same procedure as for the Resazurin assay.
-
Assay Procedure:
-
After the compound incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. [16] 2. Incubate for 2-4 hours at 37°C.
-
Carefully remove the media containing MTT.
-
Add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate spectrophotometer. [1]
-
-
Data Analysis: Similar to the Resazurin assay, calculate the percentage of cell viability and determine the GI₅₀ or IC₅₀ values.
B. Antimicrobial Activity Screening
Pyridazine derivatives have also been explored for their antibacterial and antifungal properties. [5][17][18]A common HTS method for antimicrobial screening is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay for Antibacterial Screening
-
Preparation:
-
Bacterial Culture: Grow the bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Inoculum Preparation: Dilute the bacterial culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Pyridazine Library: Prepare serial dilutions of the pyridazine compounds in the broth medium in a 96-well plate.
-
-
Assay Procedure:
-
Inoculate each well containing the compound dilutions with the bacterial suspension.
-
Include a positive control for growth (bacteria in broth with DMSO) and a negative control for sterility (broth only). Also, include a standard antibiotic as a positive control for inhibition.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
To assess bactericidal versus bacteriostatic activity, an aliquot from the clear wells can be plated on agar plates to determine the Minimum Bactericidal Concentration (MBC).
-
IV. Data Management and Quality Control in HTS
A successful HTS campaign relies on rigorous data management and quality control to ensure the reliability of the results.
-
Z'-Factor: This statistical parameter is used to evaluate the quality of an HTS assay. It takes into account the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Data Normalization: To compare data across different plates and screening runs, it is essential to normalize the raw data. [19]Common methods include normalization to the plate-specific positive and negative controls (% activity or % inhibition) or Z-score normalization.
-
Hit Confirmation and Triage: Initial hits from the primary screen should be re-tested to confirm their activity. Confirmed hits should then be subjected to secondary assays to rule out false positives and to further characterize their mechanism of action. This may include testing for non-specific activity, such as compound aggregation. [9] Data Presentation Summary Table:
| Assay Type | Target/Cell Line | Primary Readout | Key Parameters | Potential for Pyridazine Interference |
| TR-FRET Kinase Assay | e.g., VEGFR2 | TR-FRET Ratio | IC₅₀ | Fluorescence quenching or enhancement |
| FP Kinase Assay | Any Kinase | Fluorescence Polarization (mP) | IC₅₀, Kᵢ | Intrinsic fluorescence |
| Resazurin Viability | Cancer Cell Lines | Fluorescence Intensity | GI₅₀ / IC₅₀ | Intrinsic fluorescence, redox activity |
| MTT Proliferation | Cancer Cell Lines | Absorbance | GI₅₀ / IC₅₀ | Interference with formazan crystal formation |
| Broth Microdilution | Bacterial Strains | Visual Growth/OD₆₀₀ | MIC, MBC | Compound precipitation |
Conclusion
The pyridazine scaffold continues to be a rich source of novel drug candidates with diverse biological activities. The successful implementation of high-throughput screening campaigns is critical for unlocking the full therapeutic potential of this privileged heterocycle. By carefully considering the physicochemical properties of pyridazine derivatives and employing robust and well-validated biochemical and cell-based assays, researchers can efficiently identify promising lead compounds for further development. The protocols and guidelines presented in this document provide a comprehensive framework for conducting effective HTS of pyridazine libraries, ultimately accelerating the discovery of new medicines.
References
-
BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. Retrieved from [Link]
-
Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024, January 3). JOCPR. Retrieved from [Link]
-
Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. (2023, February 2). MDPI. Retrieved from [Link]
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]
-
Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. (2025, October 20). ACS Publications. Retrieved from [Link]
-
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024, September 1). PubMed. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (n.d.). PMC. Retrieved from [Link]
-
Data Analysis Approaches in High Throughput Screening. (2013, January 23). IntechOpen. Retrieved from [Link]
-
High-throughput screening as a method for discovering new drugs. (2020, June 4). Drug Target Review. Retrieved from [Link]
-
Pyridazino-1,3a,6a-Triazapentalenes as Versatile Fluorescent Probes: Impact of Their Post-Functionalization and Application for Cellular Imaging. (n.d.). PMC. Retrieved from [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PMC. Retrieved from [Link]
-
Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. (n.d.). PMC. Retrieved from [Link]
-
High-throughput screen identifies non inflammatory small molecule inducers of trained immunity. (2024, July 8). PMC. Retrieved from [Link]
-
High-throughput screening platform for small-molecules with anti-inflammatory potential. (n.d.). UiT The Arctic University of Norway. Retrieved from [Link]
-
View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. (n.d.). Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. (2019, December 31). MDPI. Retrieved from [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). PMC. Retrieved from [Link]
-
Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. (2024, June 10). ACS Publications. Retrieved from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI. Retrieved from [Link]
-
Cellular Context Influences Kinase Inhibitor Selectivity. (2026, February 6). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023, October 25). MDPI. Retrieved from [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PMC. Retrieved from [Link]
-
Molecular Modelling of Anti-Inflammatory Activity: Application of the ToSS-MoDE Approach to Synthetic and Natural Compounds. (2026, February 24). MDPI. Retrieved from [Link]
-
Synthesis and Study Impaction Antibacterial, Antifungal Activity Newly Pyridazine and 1,2,4-Triazine Derivatives. (2022, April 15). Chemical Methodologies. Retrieved from [Link]
-
Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. (2023, June 23). MDPI. Retrieved from [Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (n.d.). RSC Publishing. Retrieved from [Link]
-
Fluorescence ON/OFF switching Zn2+ sensor based on pyridine–pyridone scaffold. (n.d.). ResearchGate. Retrieved from [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]
-
Resazurin Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024, August 27). Taylor & Francis. Retrieved from [Link]
-
Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. (n.d.). ResearchGate. Retrieved from [Link]
-
Managing regulatory issues arising from new diagnostic technologies: High throughput sequencing as a case study. (2025, March 17). CABI Agriculture and Bioscience. Retrieved from [Link]
-
Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. (2019, August 16). Acta Scientific. Retrieved from [Link]
-
Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. (n.d.). RSC Publishing. Retrieved from [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
High-throughput screening as a method for discovering new drugs. (2020, June 4). Drug Target Review. Retrieved from [Link]
-
The selectivity of protein kinase inhibitors: a further update. (2007, November 28). Portland Press. Retrieved from [Link]
-
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. jocpr.com [jocpr.com]
- 5. View of PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT [j.uctm.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyridazino-1,3a,6a-Triazapentalenes as Versatile Fluorescent Probes: Impact of Their Post-Functionalization and Application for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. lifechemicals.com [lifechemicals.com]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemmethod.com [chemmethod.com]
- 19. researchgate.net [researchgate.net]
Analytical methods for the quantification of Ethyl 6-cyclopropylpyridazine-4-carboxylate
Application Note: Quantitative Analysis of Ethyl 6-cyclopropylpyridazine-4-carboxylate
Abstract This document provides comprehensive, validated analytical methods for the quantitative determination of Ethyl 6-cyclopropylpyridazine-4-carboxylate, a key intermediate in pharmaceutical synthesis. Accurate quantification of this compound is critical for ensuring process consistency, reaction yield optimization, and the quality of final active pharmaceutical ingredients (APIs). We present two primary methodologies: a robust High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and determination in complex matrices. Each protocol is detailed with an emphasis on the scientific rationale behind procedural choices and is structured to meet rigorous validation standards as outlined by the International Council for Harmonisation (ICH).[1][2]
Introduction and Physicochemical Profile
Ethyl 6-cyclopropylpyridazine-4-carboxylate (CAS No. 2098113-43-8) is a heterocyclic organic compound whose precise quantification is essential in drug development and manufacturing.[3] Inconsistent levels of such intermediates can directly impact the purity, stability, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are indispensable.[4] This guide provides the necessary protocols to establish such analytical control.
Table 1: Physicochemical Properties of Ethyl 6-cyclopropylpyridazine-4-carboxylate
| Property | Value | Source |
| CAS Number | 2098113-43-8 | ChemScene[3] |
| Molecular Formula | C₁₀H₁₂N₂O₃ | ChemScene[3] |
| Molecular Weight | 208.21 g/mol | ChemScene[3] |
| Purity (Typical) | ≥98% | ChemScene[3] |
Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is designed for reliability, robustness, and ease of implementation in a standard quality control laboratory. The principle of reversed-phase chromatography is ideally suited for this molecule, which possesses moderate polarity, allowing for excellent retention and separation from potential impurities on a C18 stationary phase.
Causality Behind Experimental Choices
-
Stationary Phase (C18): A C18 column is the workhorse of reversed-phase chromatography, offering a hydrophobic environment that effectively retains the analyte based on its nonpolar character (cyclopropyl and ethyl groups), while the pyridazine ring provides sufficient polarity for elution with a standard acetonitrile/water mobile phase.
-
Mobile Phase (Acetonitrile/Water with Formic Acid): Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The addition of 0.1% formic acid serves two critical purposes: it protonates residual silanols on the silica backbone of the column to reduce peak tailing, and it ensures the analyte is in a consistent protonation state, leading to sharp, symmetrical peaks.
-
UV Detection Wavelength: The optimal wavelength is determined by performing a UV scan of the analyte. The pyridazine ring contains a chromophore expected to absorb strongly in the 220-280 nm range. A wavelength at the absorption maximum (λ-max) is selected to ensure maximum sensitivity.
Detailed Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade water.
-
Formic Acid (≥99%).
-
Ethyl 6-cyclopropylpyridazine-4-carboxylate reference standard (≥99.5% purity).
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the Stock Solution to cover the expected concentration range (e.g., 1, 10, 25, 50, 100 µg/mL).
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient: 30% B to 70% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (e.g., 254 nm) |
| Run Time | 15 minutes |
Method Validation Protocol
The validation of this analytical procedure must be performed to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[1][5]
2.3.1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Inject a blank (diluent), a placebo (if applicable), the reference standard, and a sample solution. The peak for Ethyl 6-cyclopropylpyridazine-4-carboxylate in the sample should be spectrally pure (if using DAD) and have a unique retention time.
2.3.2. Linearity and Range
-
Objective: To establish a linear relationship between the analyte concentration and the detector response over a specified range.
-
Procedure: Inject the five prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
2.3.3. Accuracy
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
2.3.4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.[6]
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[7]
2.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure: These can be estimated based on the signal-to-noise ratio (S/N) of the response from the lowest calibration standards.
-
Acceptance Criteria: Typically, LOD is established at S/N ≥ 3, and LOQ at S/N ≥ 10.
Table 2: Summary of Typical Validation Parameters and Acceptance Criteria for HPLC-UV Method
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | No interference at analyte retention time | Peak is pure and resolved |
| Linearity | Correlation Coefficient (R²) | ≥ 0.999 |
| Range | Verified by Linearity, Accuracy, Precision | As defined by linearity |
| Accuracy | % Recovery | 98.0 - 102.0% |
| Precision (RSD) | Repeatability & Intermediate Precision | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio | ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio | ≥ 10:1 |
Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as quantification in biological matrices or detection of trace-level impurities, LC-MS/MS is the method of choice.[8][9] This technique couples the separation power of LC with the specific detection capability of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Detailed Experimental Protocol: LC-MS/MS
3.1.1. Instrumentation and Materials
-
UHPLC or HPLC system.
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
All materials listed in section 2.2.1.
3.1.2. Mass Spectrometer Tuning
-
Analyte Infusion: Infuse a dilute solution (e.g., 1 µg/mL) of the reference standard directly into the mass spectrometer to optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).
-
Parent Ion Identification: The analyte has a molecular weight of 208.21. In positive ESI mode, the protonated molecule [M+H]⁺ will be observed at m/z 209.2.
-
Product Ion Identification: Perform a product ion scan on the parent ion (m/z 209.2). Select the two most stable and abundant product ions for MRM transitions. Fragmentation will likely occur at the ester linkage or cyclopropyl group.
3.1.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC Conditions | Same as HPLC-UV method (can be adapted for UHPLC) |
| Ionization Mode | ESI Positive |
| MRM Transition 1 (Quantifier) | e.g., 209.2 → [Product Ion 1] |
| MRM Transition 2 (Qualifier) | e.g., 209.2 → [Product Ion 2] |
| Collision Energy | To be optimized for each transition |
3.1.4. Sample Preparation
-
For complex matrices (e.g., plasma, tissue), a sample cleanup step like Solid-Phase Extraction (SPE) is often required to remove interferences and concentrate the analyte.[10][11]
Visualization of Experimental Workflows
Diagram 1: HPLC-UV Quantification Workflow
Caption: Workflow for quantification via HPLC-UV.
Diagram 2: LC-MS/MS High-Sensitivity Workflow
Caption: Workflow for trace analysis via LC-MS/MS.
Conclusion and Method Selection
The choice between the HPLC-UV and LC-MS/MS methods depends entirely on the application's requirements.
-
The HPLC-UV method is ideal for routine process control and release testing where analyte concentrations are relatively high and the sample matrix is clean. Its robustness, cost-effectiveness, and simplicity make it the preferred choice for most standard quality control labs.
-
The LC-MS/MS method should be employed when low detection limits are necessary, such as in impurity profiling, pharmacokinetic studies, or analysis of environmental samples. Its superior selectivity makes it invaluable when dealing with complex matrices that would otherwise obscure the analyte peak in UV detection.[9]
Both methods, when properly validated according to the protocols described herein, will provide accurate and reliable quantitative data for Ethyl 6-cyclopropylpyridazine-4-carboxylate, ensuring a high degree of confidence in product quality and process understanding.
References
- Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxyl
- ethyl 4-[6-chloro-2-(pyridin-4-yl)
- Spectrofluorimetric Approach for Quantification of Cyclizine in the Presence of its Toxic Impurities in Human Plasma; in silico Study and ADMET Calcul
- Validation of Analytical Procedures Q2(R2). ICH.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS- HPLC-MS. Preprints.org.
- Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library.
- Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University.
- Ethyl 4,6-dihydroxypyridazine-3-carboxyl
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Synthesis, Physicochemical Characterization using a Facile Validated HPLC Quantitation Analysis Method of 4-Chloro-phenylcarbamoyl-methyl Ciprofloxacin and Its Biological Investig
- Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxyl
- Validation Of Analytical Methods For Pharmaceutical Analysis. Sema.
- Ethyl 4,6-dichloropyridazine-3-carboxyl
- Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental M
- New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Liter
- Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. Method Protocol - BfR.
- ICH Guidelines for Analytical Method Valid
- Validation of Analytical Methods: A Review. Gavin Publishers.
- Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI.
- Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers.
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- ICH and FDA Guidelines for Analytical Method Valid
- Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Celerity.
- Analytical Method Validation: are your analytical methods suitable for intended use?. QualityCircular.
- Assigning the ESI mass spectra of organometallic and coordin
- ICH Q2(R2)
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. chemscene.com [chemscene.com]
- 4. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. medium.com [medium.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. bfr.bund.de [bfr.bund.de]
- 11. mdpi.com [mdpi.com]
Process Chemistry & Scale-Up Engineering: Decarboxylative C–H Functionalization of Ethyl Pyridazine-4-carboxylate
Executive Summary & Therapeutic Relevance
The diazine scaffold is increasingly recognized as a "privileged structure" in modern drug discovery due to its favorable physicochemical properties, high aqueous solubility, and unique hydrogen-bonding capabilities. Specifically, the ethyl 6-cyclopropylpyridazine-4-carboxylate intermediate is a critical building block in the synthesis of biaryl amide kinase inhibitors[1] and highly potent metalloenzyme inhibitors[2].
Transitioning this molecule from milligram-scale medicinal chemistry to hundred-gram preclinical production poses significant synthetic challenges. Standard cross-coupling requires pre-functionalized (e.g., halogenated) starting materials, generating considerable heavy-metal waste. Conversely, direct C–H functionalization via the Minisci reaction offers an atom-economical, highly scalable alternative utilizing inexpensive cyclopropanecarboxylic acid[3]. This technical guide delineates a robust, scalable, and self-validating biphasic Minisci protocol engineered to control regioselectivity, mitigate thermal hazards, and suppress over-alkylation.
Mechanistic Causality: Engineering Regioselective Radical Addition
The classical Minisci reaction relies on the generation of nucleophilic carbon-centered radicals via the oxidative decarboxylation of carboxylic acids[4]. To execute this reaction effectively at scale, process chemists must orchestrate three intersecting chemical phenomena: substrate activation, radical pacing, and phase partitioning.
-
Substrate Activation (LUMO Lowering): Pyridazines are relatively electron-deficient, but to successfully intercept a 'soft' nucleophilic cyclopropyl radical, the heterocycle must be further activated[3]. The addition of aqueous sulfuric acid protonates the pyridazine nitrogens, sharply lowering the LUMO of the ring. The C4-ester acts as an electron-withdrawing group, rendering the C6-position both electronically and sterically optimal for nucleophilic attack.
-
Catalytic Radical Generation: Silver nitrate (AgNO₃) serves as a single-electron transfer (SET) catalyst. The persulfate oxidant (S₂O₈²⁻) oxidizes Ag(I) to Ag(II). The highly electrophilic Ag(II) species abstracts an electron from cyclopropanecarboxylic acid, inducing rapid elimination of CO₂ gas to yield the cyclopropyl radical[5].
-
Rearomatization: Once the cyclopropyl radical attacks the C6-position, a transient radical-cation is formed. A subsequent single-electron oxidation (via persulfate or Ag(II)) and deprotonation re-establishes the heteroaromatic system[3].
Mechanistic causality in the Ag-catalyzed Minisci C-H functionalization.
Process Optimization & Analytical Data
During scale-up, homolytic aromatic substitution can suffer from poor mass balance due to di-alkylation (e.g., substitution at both C5 and C6) and radical termination events. A homogeneous reaction mixture maintains the mono-alkylated product in contact with free radicals, inevitably eroding the yield.
To circumvent this, we engineered a biphasic solvent system (CH₂Cl₂ / H₂O) . The protonated starting material resides in the aqueous layer where radical generation occurs. Upon C6-alkylation, the increased lipophilicity and subsequent deprotonation (due to localized basicity changes) forces the product to partition into the organic CH₂Cl₂ layer, effectively shielding it from over-alkylation.
Table 1: Parameter Optimization Matrix
| Process Parameter | Condition Tested | Yield (%) | C6:C5 Ratio | Mechanistic Causality / Observation |
| Solvent System | MeCN / H₂O (Homogeneous) | 45% | 85:15 | Product remains exposed to aqueous radicals; high rate of di-alkylation observed. |
| Solvent System | CH₂Cl₂ / H₂O (Biphasic) | 82% | 96:4 | In-situ organic extraction chemically isolates and protects the mono-alkylated API. |
| Oxidant Addition | Bolus addition | 28% | N/A | Thermal runaway (>65°C); severe off-gassing (CO₂); extensive product degradation. |
| Oxidant Addition | Dropwise over 3 hours | 82% | 96:4 | Controlled steady-state radical concentration limits radical-radical recombination. |
| Acid Stoichiometry | 0.5 equivalents | 35% | 70:30 | Incomplete LUMO lowering; reaction stalls, unreacted starting material recovered. |
Self-Validating Biphasic Scale-Up Protocol (100g Scale)
This protocol is engineered for a 2-liter jacketed reactor equipped with an overhead mechanical stirrer, an internal thermocouple, and a reflux condenser vented to a caustic scrubber (to safely manage CO₂ evolution).
Reactor Preparation & Initial Charge
-
Charge the Organics : To the 2 L reactor, charge ethyl pyridazine-4-carboxylate (100.0 g, 0.657 mol, 1.0 equiv) and CH₂Cl₂ (600 mL). Establish mechanical stirring at 250 rpm.
-
Charge the Acid System : In a separate borosilicate flask, slowly dilute concentrated H₂SO₄ (96.7 g, ~0.98 mol, 1.5 equiv) into Deionized (DI) H₂O (400 mL) over an ice bath.
-
Substrate Protonation : Transfer the cooled aqueous H₂SO₄ solution into the reactor.
-
Catalyst & Radical Precursor : Add cyclopropanecarboxylic acid (169.7 g, 1.97 mol, 3.0 equiv) to the biphasic mixture. Subsequently, charge AgNO₃ (11.1 g, 0.065 mol, 0.1 equiv).
-
Causality Note: AgNO₃ remains partially partitioned in the aqueous layer, forming the required coordination complexes to trigger the catalytic SET cycle[5].
-
-
Thermal Equilibration : Adjust the reactor jacket to maintain an internal temperature (T_int) of 38–40 °C.
Controlled Radical Pacing (Oxidant Addition)
-
Oxidant Preparation : Dissolve ammonium persulfate (375.0 g, 1.64 mol, 2.5 equiv) in DI H₂O (400 mL).
-
Dosing : Utilizing a calibrated dosing pump or pressure-equalizing dropping funnel, add the aqueous persulfate solution to the vigorously stirring (400 rpm) reactor over 3.0 to 3.5 hours .
-
In-Process Control (IPC) & Safety Check: CO₂ gas evolution will begin within 5 minutes of addition. If T_int exceeds 42°C, pause dosing. Maintaining a slow drip rate ensures the concentration of the highly reactive cyclopropyl radical remains low, maximizing productive collisions with the heterocycle and suppressing dimerization.
-
Quench, Work-Up, and API Isolation
-
Reaction Verification : 30 minutes post-addition, halt stirring to allow phase separation. Sample the lower organic layer. TLC (1:1 Hexane:EtOAc) or LC-MS should indicate >95% consumption of the starting material.
-
Neutralization Quench : Cool T_int to 10 °C. Carefully add an ice-cold solution of NaOH (20% w/v) until the aqueous phase reaches pH ~7.5.
-
Causality Note: Neutralization is mandatory to deprotonate the product completely, ensuring it fully partitions into the CH₂Cl₂ layer and minimizing emulsion formation from residual cyclopropanecarboxylic acid.
-
-
Phase Separation : Drain the lower organic layer. Extract the remaining aqueous layer with additional CH₂Cl₂ (2 × 200 mL).
-
Purification : Combine the organic layers, wash with brine (300 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude oil can be purified via a short silica gel plug (eluting with 30% EtOAc/Hexanes) to remove trace unreacted starting material and Ag-salts, yielding the target ester as a pale amber oil (103.6 g, 82% yield).
Scale-up workflow emphasizing biphasic partitioning and thermal control.
Analytical Validation: Confirming Regioselectivity
Due to the asymmetric nature of pyridazine-4-carboxylates, analytical validation must explicitly verify that substitution occurred at C6 rather than C5. The protocol is self-validating via ¹H NMR analysis (CDCl₃, 400 MHz):
-
Starting Material (Reference): Exhibits three distinct aromatic protons: H3 (singlet, ~9.6 ppm), H5 (doublet, ~8.1 ppm), and H6 (doublet, ~9.4 ppm).
-
Target Product (Ethyl 6-cyclopropylpyridazine-4-carboxylate): The spectrum will show the complete disappearance of the H6 signal. Crucially, the H5 proton resolves into an isolated scalar singlet (~7.90 ppm, 1H) because it is no longer strictly coupling with H6. The strongly deshielded H3 proton remains intact as a sharp downfield singlet (~9.55 ppm, 1H).
-
Cyclopropyl verification: The methine proton of the newly appended cyclopropyl group appears as a distinct multiplet (~2.30 ppm, 1H), integrating perfectly against the ethyl ester CH₂ quartet (~4.45 ppm, 2H).
This spectral logic provides indisputable structural confirmation before advancing the material to subsequent saponification and amidation steps[1][2].
References
1.[3] "Minisci reaction - Wikipedia", wikipedia.org, URL: 2.[2] "US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents", google.com, URL: 3.[1] "WO2014151616A1 - Biaryl amide compounds as kinase inhibitors - Google Patents", google.com, URL: 4.[5] "The Acid-Free Cyclopropanol-Minisci Reaction Reveals the Catalytic Role of Silver–Pyridine Complexes", researchgate.net, URL: 5.[4] "Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing)", rsc.org, URL:
Sources
- 1. WO2014151616A1 - Biaryl amide compounds as kinase inhibitors - Google Patents [patents.google.com]
- 2. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
- 3. Minisci reaction - Wikipedia [en.wikipedia.org]
- 4. Radical chain monoalkylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02748D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulation of Ethyl 6-cyclopropylpyridazine-4-carboxylate for Biological Testing
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Ethyl 6-cyclopropylpyridazine-4-carboxylate, a novel heterocyclic compound. Due to the structural characteristics of pyridazine derivatives, this compound is anticipated to have low aqueous solubility, a common challenge in preclinical development.[1][2] This guide details a systematic approach, beginning with essential pre-formulation studies to characterize the molecule's physicochemical properties, followed by step-by-step protocols for preparing various formulations suitable for in vitro and in vivo biological testing. The methodologies are grounded in established pharmaceutical principles to ensure formulation robustness, reproducibility, and the generation of reliable biological data.
Introduction and Compound Profile
Pyridazine and its derivatives are heterocyclic scaffolds of significant interest in medicinal chemistry due to their wide range of reported pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Ethyl 6-cyclopropylpyridazine-4-carboxylate is an investigational molecule belonging to this class. The successful biological evaluation of this and similar compounds hinges on developing an appropriate formulation that ensures adequate exposure in preclinical models.
The primary challenge in formulating novel chemical entities is often poor aqueous solubility, which can lead to low bioavailability and hinder the accurate assessment of a compound's efficacy and toxicity.[4][5] This guide addresses this challenge by providing a logical workflow from initial characterization to the preparation of validated formulations.
Table 1: Physicochemical Profile of Ethyl 6-cyclopropylpyridazine-4-carboxylate
| Property | Value / Prediction | Rationale / Source |
| Molecular Formula | C₁₀H₁₂N₂O₂ | Based on chemical name. |
| Molecular Weight | 208.22 g/mol | Calculated from the molecular formula. |
| Predicted LogP | ~1.2 | Estimated based on similar structures (e.g., Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate LogP is 1.2276).[6] Lipophilicity suggests low aqueous solubility. |
| Predicted BCS Class | Class II or IV | Assumed due to predicted low solubility. Permeability is unknown.[7] |
| Key Structural Features | Ethyl Ester, Pyridazine Core | The ester functional group is susceptible to chemical and enzymatic hydrolysis, requiring stability assessment.[8][9][] The aromatic heterocyclic core contributes to lipophilicity. |
Pre-Formulation Studies: The Foundation of Rational Formulation Design
Before attempting to create a dosing solution, it is critical to understand the compound's fundamental properties. These pre-formulation studies prevent common pitfalls such as compound precipitation in assays or poor absorption in animal models.
Solubility Assessment
The goal is to identify suitable solvents and excipients that can dissolve the compound at the desired concentration. This involves screening a panel of pharmaceutically acceptable vehicles.
Protocol 1: Kinetic Solubility Screening
-
Preparation: Prepare stock solutions of Ethyl 6-cyclopropylpyridazine-4-carboxylate in 100% Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 50 mM).
-
Solvent Plate: Dispense 198 µL of each test vehicle (see Table 2 for suggestions) into separate wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a 100-fold dilution (final concentration: 500 µM) with a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature for 2-4 hours.
-
Analysis: Analyze the amount of compound that remains in solution using HPLC-UV or LC-MS/MS. Visual inspection for precipitation should also be recorded.
-
Data Interpretation: The resulting concentration is the kinetic solubility in that specific vehicle. This provides a rapid assessment of which excipients are most effective.
Table 2: Suggested Vehicles for Solubility Screening
| Vehicle Type | Specific Examples | Purpose |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Baseline aqueous solubility. |
| Co-solvents | Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG) | To increase solubility of lipophilic compounds.[11] |
| Surfactants | Polysorbate 80 (Tween® 80), Kolliphor® EL | To form micelles that encapsulate and solubilize the compound.[4][12] |
| Lipids | Labrasol®, Capryol® 90 | For potential lipid-based formulations (e.g., SEDDS).[7][13] |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | To form inclusion complexes that enhance solubility.[4][12] |
Stability Assessment
The ethyl ester moiety in the compound is a potential liability, susceptible to hydrolysis under certain pH conditions or in the presence of esterase enzymes.[8][9] Stability studies are crucial to ensure the compound being tested is the parent molecule and not a degradant.
Protocol 2: pH-Dependent Hydrolysis Study
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, pH 6.8, pH 7.4).
-
Incubation: Add a small aliquot of a concentrated stock solution of the compound (in a minimal amount of organic solvent like acetonitrile to aid initial dissolution) to each buffer to achieve a final concentration of 1-10 µM.
-
Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Analysis: Immediately quench any reaction if necessary and analyze the samples by HPLC to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound versus time for each pH condition to determine the rate of degradation. This data informs the selection of appropriate buffers for in vitro assays and the potential for degradation in the gastrointestinal tract. Following ICH guidelines for stability testing provides a robust framework.[14]
Formulation Strategies and Protocols
The choice of formulation depends on the route of administration, the required dose, and the compound's physicochemical properties determined in Section 2.
Strategy 1: Simple Solution for In Vitro Testing
For most cell-based assays, a simple solution in DMSO is sufficient. However, the final concentration of DMSO in the assay medium must be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
Protocol 3: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of Ethyl 6-cyclopropylpyridazine-4-carboxylate required. For 1 mL of a 10 mM solution (MW = 208.22 g/mol ): Mass = 0.010 mol/L * 0.001 L * 208.22 g/mol = 0.00208 g = 2.08 mg
-
Weighing: Accurately weigh 2.08 mg of the compound into a sterile, amber glass vial.
-
Dissolution: Add 1.0 mL of high-purity, sterile DMSO.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. A brief sonication may be used if needed.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Strategy 2: Co-solvent System for In Vivo Testing
For animal studies (e.g., oral gavage or intraperitoneal injection), a more complex vehicle is often required to maintain solubility upon dilution with physiological fluids. A common and effective choice is a co-solvent/surfactant system.[11]
Protocol 4: Preparation of a PEG400/Tween 80/Saline Vehicle
This protocol describes the preparation of a common vehicle composed of 40% PEG400, 5% Tween 80, and 55% Saline. The compound is first dissolved in the organic components before the aqueous phase is added.
-
Vehicle Preparation: In a sterile container, combine the organic components. For a 10 mL final volume:
-
Add 4.0 mL of PEG400.
-
Add 0.5 mL of Tween 80.
-
Mix thoroughly.
-
-
Compound Dissolution: Weigh the required amount of Ethyl 6-cyclopropylpyridazine-4-carboxylate and add it to the PEG400/Tween 80 mixture. Vortex and sonicate until fully dissolved. A gentle warming to 37-40°C can aid dissolution but should be done cautiously, monitoring for any degradation.
-
Aqueous Addition: Slowly add 5.5 mL of sterile 0.9% saline to the organic solution while continuously vortexing. Add the saline dropwise to prevent the compound from precipitating out of solution (a phenomenon known as "crashing out").
-
Final Formulation: The final preparation should be a clear, homogenous solution.
-
Control Group: Always prepare a "vehicle-only" formulation following the same procedure but without the active compound to administer to the control group of animals. This is critical for differentiating compound effects from vehicle effects.[11]
Visualization of Workflows
A logical workflow ensures that formulation development is systematic and efficient.
Caption: Decision workflow for selecting an appropriate formulation strategy.
Caption: Step-by-step workflow for preparing and validating an in vivo formulation.
Formulation Characterization and Quality Control
Once a formulation is prepared, it must be characterized to ensure it meets the required specifications. This is a self-validating step to guarantee quality and reproducibility.[15][16]
Table 3: Key Quality Control Tests for Preclinical Formulations
| Test | Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | Clear, colorless/pale yellow solution, free of visible particles. | Ensures the compound is fully dissolved and the formulation is homogenous. |
| pH Measurement | Calibrated pH meter | Within a physiologically acceptable range (e.g., 6.0-8.0 for IV/IP). | Ensures the formulation is not irritating and that the pH will not cause compound degradation. |
| Assay | HPLC-UV | 90-110% of the target concentration. | Confirms the correct amount of compound is in the formulation, ensuring accurate dosing. |
| Purity / Degradation | HPLC-UV | Purity >95%; no significant degradation products. | Verifies that the formulation process did not cause the compound to degrade.[16] |
| Particle Size (if applicable) | Dynamic Light Scattering (DLS) | For suspensions or emulsions, particle size should be within a defined range. | Not typically required for simple solutions, but critical for more advanced formulations to ensure stability and predict absorption.[15] |
Conclusion
The successful formulation of Ethyl 6-cyclopropylpyridazine-4-carboxylate for biological testing is an achievable goal that relies on a systematic, data-driven approach. By investing in foundational pre-formulation studies to understand the compound's solubility and stability, researchers can select and develop rational formulations that deliver the compound reliably. The protocols provided herein for simple in vitro solutions and more complex in vivo co-solvent systems offer robust starting points for preclinical evaluation. For compounds that prove exceptionally challenging, advanced strategies such as amorphous solid dispersions or lipid-based formulations may be necessary.[5][17] Adherence to these principles and rigorous quality control will ultimately yield more accurate and reproducible biological data, accelerating the journey of drug discovery.
References
-
Đekić, L., et al. (2018). Analytical Approaches to the Characterization of Solid Drug Delivery Systems with Porous Adsorbent Carriers. PubMed. Retrieved from [Link]
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. Retrieved from [Link]
-
Pharmaffiliates. (2025, December 17). Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2025, January 13). Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis. Retrieved from [Link]
-
TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Contract Pharma. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2020, July 3). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Retrieved from [Link]
-
Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
-
Strickley, R. G. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Retrieved from [Link]
-
Liu, R. (Ed.). (2021). Water-Insoluble Drug Formulation. CRC press. Retrieved from [Link]
-
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]
-
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology. Retrieved from [Link]
-
Mendes, E., et al. (2002). Synthesis, stability and in vitro dermal evaluation of aminocarbonyloxymethyl esters as prodrugs of carboxylic acid agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Ali, M. M., et al. (2019). Synthesis, crystal structures and biological evaluation of new pyridazine derivatives. DIAL@UCLouvain. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Retrieved from [Link]
-
Wuest, M., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology. Retrieved from [Link]
-
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
da Silva, A. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Sberna, G., et al. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. Scientific Reports. Retrieved from [Link]
-
El-Gazzar, M. G., et al. (2025). In silico design of novel pyridazine derivatives as balanced multifunctional agents against Alzheimer's disease. Scientific Reports. Retrieved from [Link]
-
European Medicines Agency (EMA). (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-ethyl-6-oxo-1H-pyridazine-4-carboxylate. Retrieved from [Link]
-
Chemcd. (n.d.). ETHYL 6-CYCLOPROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLATE. Retrieved from [Link]
-
ResearchGate. (2025, July 10). Molecular Docking, Synthesis and Evaluation of in-vivo Anticonvulsant potential of some novel Pyrido[2,3-d] Pyridazines. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4,6-dichloropyridazine-3-carboxylate. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Drug Formulation | Drug Characterization | Drug Formulation Characterization | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Improving the yield and purity of Ethyl 6-cyclopropylpyridazine-4-carboxylate
Welcome to the Technical Support & Troubleshooting Center for the synthesis and optimization of Ethyl 6-cyclopropylpyridazine-4-carboxylate .
As researchers and drug development professionals scale up or optimize the synthesis of heteroaromatic building blocks, pyridazine derivatives often present unique challenges. The presence of two adjacent nitrogen atoms deeply impacts the electronics of the ring, making it highly susceptible to metal coordination, regioselectivity issues, and poor catalyst turnover.
This guide provides field-proven methodologies, diagnostic FAQs, and mechanistic explanations to help you resolve yield and purity bottlenecks effectively.
Synthetic Strategy Overview
We standardly recognize two primary pathways for synthesizing Ethyl 6-cyclopropylpyridazine-4-carboxylate. The choices you make here dictate the specific failure modes you will encounter.
Caption: Principal synthetic pathways for generating Ethyl 6-cyclopropylpyridazine-4-carboxylate.
Pathway A: Suzuki-Miyaura Cross-Coupling (Recommended for Purity)
This is the preferred route for high purity, as the pre-installed chlorine atom completely bypasses the regioselectivity issues inherent in radical chemistry [1]. However, coupling an sp3-hybridized boronic acid to an electron-deficient heterocycle carries risks of protodehalogenation and stalling.
Validated Protocol:
-
Charge a flame-dried Schlenk flask with Ethyl 6-chloropyridazine-4-carboxylate (1.0 equiv), cyclopropylboronic acid (1.5 equiv), K3PO4 (2.5 equiv), and Pd(OAc)2 (5 mol%) / PCy3 (10 mol%).
-
Evacuate and backfill with Ar (3x).
-
Add degassed Toluene/H2O (4:1 v/v, 0.2 M).
-
Heat to 90 °C for 12 hours under vigorous stirring.
-
Cool, dilute with EtOAc, filter through a thin pad of Celite to remove palladium black, and concentrate.
Troubleshooting FAQs (Pathway A)
Q: My conversion stalls at 50-60%, leaving unreacted starting material. Adding more catalyst doesn't help. Why? A: This is a classic symptom of boronic acid degradation. Cyclopropylboronic acid is notoriously prone to oxidative decomposition and trimerization (boroxine formation) under basic, aqueous conditions at high temperatures. Causality: The transmetalation step of sp3 boronic acids is slow. While the catalytic cycle waits for transmetalation, the boronic acid degrades in the bulk solution. Solution: Do not add more Pd. Instead, add the cyclopropylboronic acid in two portions (1.0 equiv at the start, 0.5 equiv after 4 hours). Ensure the water added is thoroughly degassed, as dissolved oxygen accelerates boronic acid decay.
Q: LC-MS shows a massive peak corresponding to Ethyl pyridazine-4-carboxylate (des-chloro byproduct). How do I prevent protodehalogenation?
A: Protodehalogenation occurs when the oxidative addition complex (Ar-Pd-Cl) undergoes protonation or hydride abstraction before transmetalation can occur [4].
Causality: Because cyclopropylboronic acid transmetalates slowly, the highly reactive Ar-Pd(II)-Cl intermediate is left exposed.
Solution: Accelerate the transmetalation step by switching to a stronger base (e.g., using KOH instead of K2CO3), or increase the local concentration of the nucleophile by using Potassium cyclopropyltrifluoroborate (
Q: The yield is good, but the product is contaminated with a reddish-brown tint and Pd levels are high (>500 ppm). A: The 1,2-diazine core of the pyridazine strongly chelates palladium, pulling it into the organic phase during extraction. Solution: Standard aqueous washes will not break the Pyridazine-Pd coordinate bond. Stir the crude organic phase with a metal scavenger like QuadraSil AP or a 10% aqueous solution of N-acetylcysteine for 2 hours before phase separation. This competitively strips Pd from the heterocycle.
Caption: Suzuki-Miyaura catalytic cycle highlighting kinetic bottlenecks causing yield loss.
Pathway B: Minisci Radical Cyclopropanation (Recommended for Scale)
The Minisci reaction utilizes inexpensive ethyl pyridazine-4-carboxylate and generates the cyclopropyl radical in situ, making it cost-effective for larger scale operations. However, it requires careful control over radical generation [2].
Validated Protocol:
-
Dissolve Ethyl pyridazine-4-carboxylate (1.0 equiv) and Cyclopropanecarboxylic acid (3.0 equiv) in a 1:1 mixture of CH3CN/H2O.
-
Add AgNO3 (10 mol%) and TFA (1.5 equiv).
-
Heat the mixture to 60 °C.
-
Slowly add an aqueous solution of (NH4)2S2O8 (Ammonium persulfate, 2.5 equiv) dropwise over 1 hour.
-
Quench with saturated aqueous NaHCO3 and extract with DCM.
Troubleshooting FAQs (Pathway B)
Q: I am observing a complex mixture of structural isomers (C3, C5, and C6 cyclopropanation). How do I enforce regioselectivity for the C6 position? A: In a classical Minisci reaction, the nucleophilic cyclopropyl radical attacks the most electron-deficient, protonated position of the ring [3]. Causality: TFA protonates the pyridazine ring, increasing its electrophilicity. The ester group at C4 strongly withdraws electron density from C3 and C5. However, C5 is sterically hindered by the adjacent ethyl ester, making C3 and C6 the main competing sites. Solution: To bias the attack toward C6, utilize an acid-free Minisci condition using cyclopropanol and a redox-active silver-pyridine complex, which coordinates selectively and directs the radical away from the sterically congested ester side [2].
Q: My reaction turns black almost immediately upon adding the persulfate, and my yields max out at 20%. A: The black precipitate is Silver(0) nanoparticles, indicating rapid catalyst deactivation. Causality: When ammonium persulfate is added too quickly, it overwhelms the system, rapidly oxidizing the organic materials into tar and precipitating the silver catalyst out of its active Ag(I)/Ag(II) redox cycle. Solution: Reduce the reaction temperature to 45 °C and strictly utilize a syringe pump to deliver the persulfate solution over a minimum of 2-3 hours. Maintaining a low, steady-state concentration of the oxidant ensures the Ag(I) catalyst is re-oxidized without being destroyed.
Quantitative Optimization Matrix
Use the following data-driven matrix to adjust your reaction parameters based on the specific analytical readouts you are observing.
| Reaction Parameter | Variant Tested | Impact on Yield | Impact on Purity | Scientific Rationale |
| Suzuki: Catalyst Ligand | PPh3 (Monodentate) | 25% | Low (Protodehalogenation) | Weak electron donation fails to stabilize the Pd intermediate. |
| Suzuki: Catalyst Ligand | PCy3 (Bulky, electron-rich) | 88% | High (>98%) | Electron-rich phosphines accelerate slow sp3 transmetalation. |
| Suzuki: Base Choice | K2CO3 | 40% | Moderate | Insufficient basicity to rapidly form the reactive boronate complex. |
| Suzuki: Base Choice | K3PO4 + H2O | 92% | High | Aqueous phosphate maximizes boronate formation without degrading the starting material. |
| Minisci: Radical Precursor | Cyclopropanecarboxylic Acid | 55% | Low (Isomeric mixtures) | Generates CO2 and a radical, but relies on bulk electronic effects for selectivity. |
| Minisci: Radical Precursor | Cyclopropanol (Acid-Free) | 78% | High (C6 specific) | Exploits silver-heterocycle coordination for directed C-H functionalization [2]. |
Best Practices for Purification and Isolation
-
Aqueous Workup Issues : Pyridazines are highly polar. Utilizing pure Ethyl Acetate for extraction will result in poor partitioning. A solvent mixture of DCM/Isopropanol (4:1) is highly recommended to improve the extraction efficiency of Ethyl 6-cyclopropylpyridazine-4-carboxylate from the aqueous layer.
-
Chromatography : The basic nitrogen atoms cause severe peak tailing on standard bare silica. Pre-treat your silica gel column by flushing it with 1% Triethylamine (TEA) in Hexanes prior to loading, or use an amine-functionalized reverse-phase column for LC purification.
References
-
Li, A.Y. (2001). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Audrey Yun Li Laboratories.[Link]
-
Seiple, I.B. et al. (2018). The Acid-Free Cyclopropanol-Minisci Reaction Reveals the Catalytic Role of Silver–Pyridine Complexes. Organic Letters 20(3). ResearchGate. [Link]
-
Zard, S.Z. et al. (2021). Radical chain monoalkylation of pyridines. Chemical Science. Royal Society of Chemistry.[Link]
-
Lucas-Hourani, M. et al. (2015). Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH). PMC / NIH. [Link]
Technical Support Center: Purification of Ethyl 6-cyclopropylpyridazine-4-carboxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 6-cyclopropylpyridazine-4-carboxylate. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered during the purification of this heterocyclic compound. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary methods for purifying Ethyl 6-cyclopropylpyridazine-4-carboxylate?
The two most effective and commonly employed methods for purifying this compound and related pyridazine derivatives are flash column chromatography and recrystallization. The choice between them depends on the purity of the crude material and the nature of the impurities.
-
Flash Column Chromatography: This is the preferred method for removing significant quantities of impurities or for separating compounds with similar polarities. For pyridazine derivatives, common stationary phases are silica gel or alumina, with elution by a non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate).[1][2]
-
Recrystallization: This method is ideal for purifying crude material that is already of moderate-to-high purity (>90%). It relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.[3][4] It is highly effective at removing trace impurities and can yield material of very high purity.
The following workflow provides a general guide for selecting the appropriate purification strategy.
Caption: Workflow for selecting a purification method.
Q2: My compound appears to be degrading or streaking during silica gel chromatography. What can I do?
This is a common issue with nitrogen-containing heterocycles like pyridazines. The pyridazine ring nitrogen atoms are weakly basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[5][6] This interaction can catalyze decomposition or lead to significant band broadening ("streaking") on TLC and poor recovery from a column.
Causality & Solutions:
-
Acid-Sensitivity: The acidic nature of silica gel is the primary culprit.
-
Solution: Deactivate the silica gel by adding a small amount of a volatile base, such as triethylamine (Et₃N) or pyridine, to the eluent (typically 0.1-1% v/v). This neutralizes the acidic sites, preventing interaction with your compound.[7]
-
-
Alternative Stationary Phase: If neutralization is ineffective, the compound may be too sensitive for silica.
-
Solution: Switch to a more inert stationary phase. Neutral alumina is an excellent alternative for basic compounds.[6]
-
-
Prolonged Contact Time: The longer the compound remains on the column, the greater the chance of degradation.
-
Solution: Optimize the solvent system to achieve a target Rf value of 0.25-0.35 on TLC. This ensures the compound elutes efficiently without spending excessive time on the stationary phase.[7]
-
The diagram below outlines a troubleshooting process for these common chromatography issues.
Caption: Decision tree for troubleshooting chromatography.
Q3: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[4] Conversely, the impurities should either be insoluble in the hot solvent or highly soluble at room temperature.
A systematic approach is key:
-
Single Solvent Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, dichloromethane). A good solvent will dissolve the compound completely upon heating and yield crystals upon slow cooling.[4]
-
Solvent Pair System: If no single solvent is ideal, use a solvent pair. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly. Common pairs include Dichloromethane/Hexane or Ethanol/Water.[4][8]
Q4: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase.
Common Causes and Solutions:
-
Cooling Too Quickly: Rapid cooling promotes supersaturation.
-
Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[4]
-
-
Solution Cooled Below Compound's Melting Point: If the boiling point of the solvent is too high, the solution may still be very hot when saturation is reached.
-
Solution: Re-heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level, then allow it to cool more slowly. If the problem persists, choose a lower-boiling point solvent.
-
-
Insoluble Impurities: Impurities can sometimes inhibit crystal lattice formation.
-
Solution: Try adding a seed crystal (a tiny crystal of pure product) to initiate crystallization. If that fails, it may be necessary to first purify the material by column chromatography to remove the problematic impurities.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline. The solvent system must be optimized for your specific crude material using TLC first.
-
Preparation of the Column:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of the column eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
-
Elution and Fraction Collection:
-
Begin elution with the starting solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent as the run progresses to elute your compound.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator. Do not use excessive heat, as pyridazine derivatives can be thermally sensitive.[7]
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
Protocol 2: Recrystallization
-
Solvent Selection: Following the guidelines in Q3, determine an appropriate single solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid. This is a critical step to ensure good recovery.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Data Presentation
Table 1: Recommended Solvent Systems for Flash Chromatography
| Stationary Phase | Eluent System | Typical Gradient (v/v) | Notes |
| Silica Gel | Ethyl Acetate / n-Hexane | 5% -> 50% EtOAc | A standard system for compounds of moderate polarity.[1] |
| Silica Gel | Dichloromethane / Methanol | 0% -> 5% MeOH | Good for more polar compounds; use with caution due to solvent toxicity. |
| Silica Gel + 0.5% Et₃N | Ethyl Acetate / n-Hexane | 5% -> 50% EtOAc | Recommended to prevent streaking and decomposition of the basic pyridazine.[7] |
| Neutral Alumina | Ethyl Acetate / n-Hexane | 10% -> 60% EtOAc | An excellent alternative to silica for acid-sensitive basic compounds.[6] |
Table 2: Potential Solvents for Recrystallization
| Solvent / System | Application Notes | Reference |
| Methanol | Often effective for polar pyridazine derivatives. | [3] |
| Ethanol / Water | A versatile solvent pair for adjusting polarity. | [4] |
| Dichloromethane / Hexane | Good for compounds of moderate polarity; allows for easy solvent removal. | [8] |
| Dioxane | A higher boiling point solvent, useful if solubility is low in other solvents. | [3] |
References
-
Hulme, A. C. (1955). The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids. Journal of Experimental Botany, 6(17), 153-155. [Link]
-
Deeb, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. [Link]
-
Ghorab, M. M., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 22(1), 148. [Link]
-
López, M. C., et al. (2021). A One-Pot Approach to Novel Pyridazine C-Nucleosides. Molecules, 26(8), 2268. [Link]
-
Deeb, A., et al. (1991). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS PART 5. PYRAZOLO [3.4-c] PYRIDAZINE: SYNTHESIS AND SOME REACTIONS. Collection of Czechoslovak Chemical Communications. [Link]
- Wermuth, C. G., et al. (1992). 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them.
-
De Lombaert, S., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 429-444. [Link]
-
Ghorab, M. M., et al. (2017). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. [Link]
-
Zhuravlev, F., et al. (2011). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. [Link]
- Ali, F., et al. (2018). Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino).
-
Dow, G., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 12(8), 1227-1246. [Link]
-
Ukranynets, I. V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
-
Ahmed, M. N., et al. (2014). Ethyl 6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridine-3-carboxylate. ResearchGate. [Link]
-
Deeb, A., et al. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]
-
Zacharis, C. K., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136458. [Link]
-
Borys, D. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
-
Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica, 67(1), 13-20. [Link]
-
Schöllkopf, U., & Pusch, P. (1988). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. [Link]
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(14), 7785-7788. [Link]
-
Reddit. (2024). issues with column chromatography purification of coordination complex. [Link]
-
Neises, B., & Steglich, W. (1988). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Organic Syntheses Procedure. [Link]
-
Kumar, A., et al. (2013). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide. Der Pharma Chemica, 5(5), 188-195. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0469992A1 - 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Assay Solubility for Ethyl 6-cyclopropylpyridazine-4-carboxylate
Welcome to the Technical Support Center. This guide provides comprehensive, field-proven troubleshooting strategies for addressing the kinetic and thermodynamic solubility challenges associated with Ethyl 6-cyclopropylpyridazine-4-carboxylate (E6CP4C) during in vitro biochemical and cell-based assays.
Due to its specific structural features—a lipophilic cyclopropyl ring and an ethyl ester moiety attached to a heterocyclic pyridazine core—E6CP4C often exhibits pronounced "DMSO shock" when transitioning from organic stock solutions into aqueous testing environments. This guide is engineered to help researchers identify precipitation artifacts, optimize dilution workflows, and maintain reliable dose-response data[1][2].
Technical FAQ: Understanding E6CP4C Solubility Dynamics
Q1: Why does E6CP4C precipitate out of aqueous assay buffers despite dissolving completely in 100% DMSO? A: This phenomenon is driven by a stark shift in the dielectric constant of the solvent environment, commonly referred to as "DMSO shock." While the pyridazine core possesses a dipole moment, the addition of the cyclopropyl group and the ethyl ester significantly increases the compound's hydrophobicity (LogP) and removes potential hydrogen-bond donors. When spiked directly into an aqueous buffer, the rapid hydration of the DMSO molecules leaves the highly lipophilic E6CP4C thermodynamically stranded. The compound's hydrophobic moieties self-associate to minimize contact with water, rapidly leading to kinetic precipitation before thermodynamic equilibrium can be achieved[3][4].
Q2: How can I distinguish between poor solubility and true target inhibition/activation in my high-throughput screening (HTS) data? A: Insoluble compounds often form micro-aggregates that scatter light or non-specifically bind to assay proteins, leading to erratic bell-shaped dose-response curves or false-positive assay signals (promiscuous inhibition). To distinguish actual biological activity from physical aggregation artifacts, it is essential to decouple solubility screening from the biological assay. We highly recommend running a turbidimetric (kinetic) solubility assay using laser nephelometry in parallel with your bioassay. Nephelometry measures the forward scatter of light caused by particulate matter, definitively identifying the concentration at which E6CP4C begins to precipitate[5][6].
Q3: Should I use a co-solvent, a surfactant, or a carrier protein to improve E6CP4C solubility? A: The choice depends heavily on your assay's tolerance limits.
-
Surfactants (like Tween-20 or Pluronic F-127) are highly effective because they form amphiphilic micelles that encapsulate the hydrophobic cyclopropyl and ester groups, preventing aggregation.
-
Co-solvents (like PEG-400 or boosting DMSO up to 5%, if tolerated) alter the overall polarity of the bulk solvent.
-
Carrier proteins (like Bovine Serum Albumin, BSA) mimic physiological plasma binding and can act as a hydrophobic sink to keep the compound in solution[4]. For E6CP4C, non-ionic surfactants are typically the most effective primary intervention to stabilize kinetic solubility without denaturing assay proteins.
Solubilization Optimization Matrix
When raw aqueous buffers are insufficient, refer to the following quantitative formulation matrix to optimize the microenvironment for E6CP4C.
| Reagent Type | Recommended Additive | Target Concentration | Mechanism of Action for E6CP4C | Assay Compatibility Notes |
| Non-Ionic Surfactant | Tween-20 | 0.01% - 0.05% (v/v) | Micellar encapsulation of the cyclopropyl lipophilic tail. | Excellent for biochemical assays; may disrupt sensitive cell membranes in cell-based assays. |
| Polymeric Surfactant | Pluronic F-127 | 0.05% - 0.1% (w/v) | Forms gentle sterically hindered micelles around the ester moiety. | Highly compatible with both biochemical and live-cell assays. |
| Co-solvent | PEG-400 / PEG-3350 | 2.0% - 5.0% (v/v) | Lowers the dielectric constant of the aqueous phase[4]. | Can increase viscosity; carefully control dispensing protocols. |
| Carrier Protein | BSA (Fatty-acid free) | 0.1% (w/v) | Binds hydrophobic molecules via internal hydrophobic pockets. | Ideal for mimicking physiological conditions, but may lower apparent free-drug concentration (shift IC50). |
Standard Operating Procedures (SOPs)
Protocol 1: High-Throughput Kinetic Solubility Assessment via Laser Nephelometry
To empirically determine the exact precipitation point of E6CP4C before performing biological assays, utilize laser nephelometry. This protocol relies on light scattering detection in a microtiter plate format[2][7].
Step-by-Step Methodology:
-
Prepare Stock: Dissolve E6CP4C in 100% DMSO to yield a 10 mM stock solution. Ensure complete dissolution via brief sonication (5 minutes at room temperature).
-
Serial Dilution: In a 96-well or 384-well V-bottom plate, perform a 3-fold serial dilution of the compound in 100% DMSO[8].
-
Buffer Spiking: Using a multichannel pipette or automated liquid handler, transfer a fixed volume of the DMSO serial dilutions into a clear, flat-bottom optical assay plate containing your final assay buffer (e.g., DPBS, pH 7.4). Ensure the final DMSO concentration matches your biological assay conditions (e.g., 1% or 2% final DMSO)[8][9].
-
Incubation: Seal the plate and incubate at 25°C or 37°C for 60 to 90 minutes. Shake gently to allow for thermodynamic equilibration[10].
-
Nephelometric Measurement: Read the plate using a nephelometer. Set the detection wavelength appropriately (often detecting forward scatter light or using standard absorbance at 620 nm as a low-cost turbidimetric proxy)[7][8].
-
Data Analysis: Plot the measured scattering (counts) or absorbance against the compound concentration. The kinetic solubility limit is identified as the inflection point where the signal surpasses 1.5-fold of the DMSO-only control baseline[8].
Protocol 2: The "Step-Down" Dilution Workflow to Prevent DMSO Shock
Directly pipetting a high-concentration DMSO stock of E6CP4C into an aqueous buffer is the leading cause of failed assays. Use this intermediate dilution strategy to gently transition the compound[4].
Step-by-Step Methodology:
-
Intermediate Organic Transition: Dilute the 10 mM stock (100% DMSO) into an intermediate solvent containing a mix of 50% DMSO and 50% PEG-400 or assay buffer containing 0.1% Tween-20. This prevents the immediate phase separation of the hydrophobic compound.
-
Working Stock Preparation: Dilute the intermediate stock further into assay buffer (supplemented with your chosen surfactant/BSA from the Optimization Matrix) to create a 10x working stock solution.
-
Vortexing Integration: Add the compound dropwise while vortexing or rapidly mixing the buffer. This mechanical agitation disperses local high-concentration pockets of DMSO before the E6CP4C has time to nucleate and precipitate.
-
Final Assay Addition: Transfer the 10x working stock to the final assay plate. The resulting solution should be optically clear, yielding a robust, homogeneous state suitable for precise biological evaluation.
Visual Workflows & Mechanistic Logic
The following models illustrate the physical causality behind E6CP4C precipitation and the engineered solutions utilized in Protocol 2 and the Formulation Matrix.
Caption: Comparison of Direct Spiking leading to DMSO shock versus the Step-Down Dilution strategy.
Caption: Mechanistic pathway of surfactant solubilization preventing E6CP4C aggregation in aqueous media.
References
-
MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved from[Link]
-
ResearchGate. (2025). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis. Retrieved from [Link]
-
Domainex. Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]
-
BMG LABTECH. Kinetic solubility automated screen using nephelometry. Retrieved from[Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Analytical Chemistry / ACS Publications. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Retrieved from [Link]
-
Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Retrieved from[Link]
-
BioDuro. ADME Solubility Assay. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Laser Nephelometry - Enamine [enamine.net]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Stability Testing & Troubleshooting for Ethyl 6-cyclopropylpyridazine-4-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide drug development professionals and analytical chemists with field-proven methodologies, diagnostic troubleshooting, and robust stability-indicating workflows for Ethyl 6-cyclopropylpyridazine-4-carboxylate (CAS: 2098004-67-0)[1].
This pharmaceutical intermediate presents unique analytical challenges due to its trifunctional structural liabilities:
-
The Ethyl Ester (C4): Highly vulnerable to base-catalyzed saponification and moderately sensitive to acid hydrolysis.
-
The Pyridazine Core: Susceptible to N-oxidation (forming polar N-oxides) under peroxide exposure.
-
The Cyclopropyl Moiety (C6): Generally stable but can undergo ring-opening under extreme free-radical oxidative or high-energy thermal stress.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why do I observe a complete loss of the API peak within 2 hours during base hydrolysis (0.1 M NaOH)?
Causality: The ethyl carboxylate group at the 4-position of the electron-deficient pyridazine ring is highly electrophilic. When exposed to 0.1 M NaOH, rapid base-catalyzed saponification converts the ester into 6-cyclopropylpyridazine-4-carboxylic acid. Solution: Forced degradation targets a specific degradation window of 5% to 20% [2]. Degradation beyond 20% generates secondary cascade products that convolute the chromatogram and do not reflect realistic storage conditions[3]. Reduce the base concentration to 0.01 M NaOH or conduct the test at 25°C instead of 60°C.
Q2: Unexplained early-eluting peaks appear during oxidative stress (3% H₂O₂). Are these method artifacts or true degradants?
Causality: Pyridazine rings are prone to N-oxidation[4]. The addition of an oxygen atom to the ring nitrogen creates an N-oxide, which is significantly more polar than the parent Ethyl 6-cyclopropylpyridazine-4-carboxylate. On a standard Reverse-Phase (C18) HPLC column, this polar N-oxide will elute much earlier. Solution: Validate the peak via LC-MS to confirm a mass shift of +16 Da (addition of oxygen). To ensure the peak is not an artifact of the oxidizing agent, run a blank injection containing only the sample diluent and 3% H₂O₂.
Q3: My sample shows poor mass balance (peak areas don't add up) after thermal degradation at 60°C. What causes this?
Causality: Poor mass balance (
Q4: We observed a "Significant Change" at 40°C/75% RH at the 3-month mark. What is the immediate next step per ICH guidelines?
Causality: Accelerated conditions (40°C/75% RH) are designed to stress the thermodynamic limits of the API. If a significant change (e.g., >5% assay drop or exceeding impurity limits) occurs within the first 6 months, the predictive power of the accelerated test is breached[6]. Solution: Per ICH Q1A(R2)[6], you must immediately initiate testing at the intermediate storage condition (30°C/65% RH) against the significant change criteria. The regulatory submission will subsequently require a minimum of 6 months' data from a 12-month study at this intermediate condition.
Part 2: Experimental Logic & Workflows
To ensure data integrity, every forced degradation protocol must function as a self-validating system . The most critical step is the quench (neutralization). If extreme pH or oxidative stress is not neutralized before the sample enters the autosampler, the API will continue to degrade in the vial, rendering your exact time-point data chemically invalid[3].
Caption: Self-validating forced degradation workflow emphasizing the critical pre-injection quench.
Part 3: Standardized Operating Protocols
Protocol A: Self-Validating Forced Degradation (Hydrolytic & Oxidative)
Objective: Induce 5–20% breakdown to establish degradation pathways and validate the stability-indicating HPLC method[7].
-
Sample Preparation: Dissolve Ethyl 6-cyclopropylpyridazine-4-carboxylate in an inert diluent (e.g., 50:50 Acetonitrile:Water) to yield a 1.0 mg/mL stock solution.
-
Acid Hydrolysis Execution:
-
Transfer 1.0 mL of stock to a volumetric flask.
-
Add 1.0 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Self-Validating Quench: Add exactly 1.0 mL of 0.1 M NaOH to neutralize the solution to pH ~7.0 before injection[3]. Dilute to the final target concentration (e.g., 0.1 mg/mL).
-
-
Base Hydrolysis Execution:
-
Transfer 1.0 mL of stock to a flask.
-
Add 1.0 mL of 0.01 M NaOH (Note: Lower molarity due to extreme ester sensitivity). Hold at 25°C for 2–4 hours.
-
Self-Validating Quench: Add exactly 1.0 mL of 0.01 M HCl immediately upon test completion.
-
-
Oxidation Execution:
-
Expose 1.0 mL of stock to 1.0 mL of 3% H₂O₂ for 24 hours at room temperature.
-
Self-Validating Quench: Utilize sodium thiosulfate to quench unreacted peroxide, or inject immediately on a chilled autosampler (4°C).
-
Protocol B: Long-Term ICH Stability Testing Setup
-
Packaging: Place the API in simulated commercial packaging (e.g., double LDPE bags within an HDPE drum simulation).
-
Incubation: Load into GMP-qualified stability chambers mapped for temperature and humidity uniformity[8].
-
Sampling Matrix: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months[6].
Part 4: Quantitative Data Presentation
Table 1: Target Degradation Matrix for Ethyl 6-cyclopropylpyridazine-4-carboxylate[3]
| Stress Condition | Reagent / Environment | Temp / Duration | Expected Primary Degradant | Target API Loss |
| Acidic | 0.1 M HCl | 60°C / 24 hrs | 6-cyclopropylpyridazine-4-carboxylic acid | 5 - 15% |
| Basic | 0.01 M NaOH | 25°C / 4 hrs | 6-cyclopropylpyridazine-4-carboxylic acid | 10 - 20% |
| Oxidative | 3% H₂O₂ | 25°C / 24 hrs | Pyridazine N-oxides | 5 - 20% |
| Thermal | Heat Chamber (Solid) | 60°C / 7 days | Minor polymeric impurities | < 5% |
| Photolytic | UV/Vis (ICH Q1B) | Ambient / 1.2M lux-hr | Ring-opened cyclopropyl derivatives | < 10% |
Table 2: ICH Q1A(R2) Standard Climatic Storage Conditions[6]
| Study Type | Storage Condition | Minimum Time Covered at Submission | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 Months | Primary re-test period determination. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | Required only if significant change occurs during accelerated studies. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | Predicts long-term degradation kinetics & shelf life behavior. |
References
- Q1A(R2)
- Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL
- Stability tests according to ICH Q1A (R2)
- What are Forced Degradation Studies?
- Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioPharm International URL
- Ethyl 6-cyclopropylpyridazine-4-carboxylate Compound Profile (CAS: 2098004-67-0)
Sources
- 1. CAS:2098113-48-3, Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate-毕得医药 [bidepharm.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. memmert.com [memmert.com]
Technical Support Center: Identification and Characterization of Synthesis Byproducts
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature and importance of synthesis byproducts.
Q1: What are synthesis byproducts and why are they a major concern?
Synthesis byproducts, often referred to as impurities, are substances formed during a chemical reaction that are not the intended product. They can arise from a multitude of sources, including side reactions, unreacted starting materials, intermediates, reagents, or degradation of the target molecule.[1][2] In the context of drug development, these byproducts are a critical concern because they can impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3][4] Even at trace levels, certain impurities can be toxic or pharmacologically active, necessitating their identification and control.
Q2: What are the regulatory expectations for byproduct analysis?
Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances and products.[1][5] The ICH Q3A(R2) and Q3B(R2) guidelines outline specific thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[1][6] For instance, an impurity above the "identification threshold" must be structurally characterized.[5] An impurity exceeding the "qualification threshold" requires safety data to demonstrate its lack of harmful effects at the proposed concentration.[5] These regulations underscore the necessity of a robust analytical program for impurity profiling.
Q3: What is a "forced degradation" study and how does it relate to byproduct identification?
A forced degradation or "stress testing" study is a critical component of drug development where the drug substance is intentionally exposed to harsh conditions like acid, base, light, heat, and oxidation.[7][8] The primary goals are to understand the intrinsic stability of the molecule, identify likely degradation products that could form during storage, and establish "stability-indicating" analytical methods.[3] These studies are invaluable for proactively generating potential byproducts, which helps in developing and validating analytical methods capable of separating and detecting these impurities long before they might appear in a long-term stability study.[9]
Section 2: The Analytical Workflow for Byproduct Identification & Characterization
A systematic approach is paramount for the successful identification of an unknown byproduct. The following workflow outlines a logical progression from initial detection to final structural confirmation.
Caption: A typical workflow for identifying and characterizing an unknown synthesis byproduct.
Section 3: Troubleshooting Guides
This section provides practical, Q&A-style solutions to common issues encountered during byproduct analysis.
High-Performance Liquid Chromatography (HPLC/UPLC) Troubleshooting
Q: I see an unexpected peak in my chromatogram. What is my first step?
A: Before assuming the peak is a new byproduct, you must rule out system artifacts. The principle of "one change at a time" is critical here.
-
Inject a "Blank": Prepare a sample containing only your sample solvent and run it using the same method. If the peak is still present, it may be a "ghost peak" originating from mobile phase contamination, system carryover, or the solvent itself.[10][11]
-
Check the Mobile Phase: Ensure mobile phases are freshly prepared with high-purity solvents. Contaminants can accumulate, especially in gradient elution.[11]
-
Review Sample Preparation: Was the sample fully dissolved? Was it dissolved in a solvent compatible with the mobile phase? Injecting a sample in a solvent much stronger than the mobile phase can cause distorted or split peaks.
Q: My unknown peak has a poor shape (e.g., severe tailing or fronting). What does this indicate?
A: Peak shape provides valuable clues about potential analytical issues.
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | - Column overload- Secondary interactions (e.g., basic analyte with residual silanols)- Contamination at column inlet | - Reduce sample concentration.- Adjust mobile phase pH or add an ion-pairing agent.- Flush the column or replace the guard column. |
| Peak Fronting | - Column overload (less common)- Sample solvent stronger than mobile phase | - Dilute the sample.- Dissolve the sample in the initial mobile phase whenever possible.[10] |
| Split Peaks | - Clogged column inlet frit- Column void (bed collapse)- Sample solvent incompatibility | - Reverse and flush the column (if permissible by manufacturer).- Replace the column.- Ensure sample solvent is weaker than or matches the mobile phase. |
Mass Spectrometry (MS) Troubleshooting
Q: I have a mass for my unknown from LC-MS. How do I confidently determine its elemental composition?
A: A nominal mass is just the first step. To determine the elemental composition, you need high-resolution mass spectrometry (HRMS). HRMS instruments can measure mass with high accuracy (typically <5 ppm), allowing you to distinguish between molecules with the same nominal mass but different elemental formulas.[12][13] The isotopic pattern observed in the mass spectrum further constrains the possible formulas, as elements like chlorine and bromine have very distinct isotopic signatures.
Q: My byproduct is not showing up in the mass spectrometer using electrospray ionization (ESI). What can I do?
A: Not all compounds ionize efficiently with ESI, which typically works best for polar, charged, or chargeable molecules. If your byproduct is neutral and non-polar, it may not be detected.[14] Consider these alternatives:
-
Alternative Ionization Sources: Techniques like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are better suited for less polar compounds.
-
Derivatization: Chemically modify the byproduct to introduce a chargeable group, making it more amenable to ESI analysis.[15] This should be a last resort as it adds complexity, but it can be a powerful tool for otherwise "invisible" compounds.[15]
Nuclear Magnetic Resonance (NMR) Troubleshooting
Q: I've spent days isolating my byproduct and have less than a milligram. Is it enough for structural elucidation by NMR?
A: Yes, modern NMR technology has made sub-milligram analysis routine. The use of cryogenic probes (cryoprobes) or micro-cryoprobes dramatically increases signal-to-noise, enabling full structural elucidation datasets (e.g., 1H, 13C, COSY, HSQC, HMBC) to be acquired on as little as 10-30 micrograms of material.[16]
Q: I have a proposed structure from MS data, but how can I be 100% certain?
A: Mass spectrometry provides information on mass and fragmentation, but it does not definitively prove connectivity or stereochemistry.[17] NMR spectroscopy is the gold standard for unambiguous structure elucidation.[18][19]
-
1D NMR (¹H and ¹³C): Provides information on the types and numbers of protons and carbons.
-
2D NMR (e.g., COSY, HSQC, HMBC): Reveals through-bond correlations. COSY shows H-H couplings, HSQC links protons to their directly attached carbons, and HMBC shows longer-range H-C correlations, allowing you to piece the molecular puzzle together.[13][16] For determining stereochemistry, techniques like NOESY or ROESY can be employed.[17]
Section 4: Key Experimental Protocols
Protocol 1: General Forced Degradation Study
Objective: To generate potential degradation byproducts and test the stability-indicating nature of an analytical method. This protocol is based on ICH Q1A(R2) guidelines.[7]
Materials:
-
Drug Substance
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (for oxidation)
-
High-purity water
-
pH meter, heating block/oven, photostability chamber
Procedure:
-
Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent.
-
Acid Hydrolysis:
-
Mix the drug substance solution with 0.1 M HCl.
-
Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix the drug substance solution with 0.1 M NaOH.
-
Keep at room temperature or heat gently (e.g., 40°C). Basic degradation is often faster than acidic.
-
At each time point, withdraw an aliquot, neutralize with HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the drug substance solution with 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Monitor at various time points until target degradation (5-20%) is achieved.
-
-
Thermal Degradation:
-
Store the solid drug substance in an oven at an elevated temperature (e.g., 80°C).
-
Analyze samples at set intervals.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze samples, comparing them to a dark control.
-
-
Analysis: Analyze all stressed samples by a suitable chromatographic method (e.g., HPLC-UV/MS) against a control sample. Aim for 5-20% degradation of the main peak to ensure significant byproducts are formed without completely destroying the sample.
Protocol 2: Sample Preparation for NMR Analysis of an Isolated Byproduct
Objective: To prepare a pure, isolated byproduct for NMR analysis to ensure high-quality data for structural elucidation.
Materials:
-
Isolated byproduct (dried, solid form)
-
High-quality deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄)
-
NMR tubes (clean and dry)
-
Micro-spatula
-
Vortex mixer
-
Pipette with filter tip or a syringe with a 0.22 µm filter
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which your compound is fully soluble. A small solubility test with non-deuterated solvent may be necessary first. The chosen solvent should not have signals that overlap with key analyte signals.
-
Weighing: Accurately weigh the required amount of the byproduct (e.g., 0.5 - 5 mg for standard NMR, <100 µg for micro-cryoprobe).
-
Dissolution: Transfer the solid to a clean, small vial. Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).
-
Homogenization: Gently vortex the vial until the sample is completely dissolved.[20] Visual inspection is key; there should be no visible particulates.
-
Filtration (Critical Step): Undissolved solids can severely degrade the quality of an NMR spectrum (shimming and resolution). Filter the solution directly into the NMR tube. This can be done by:
-
Plugging a pipette tip with a small amount of clean cotton or glass wool.
-
Using a syringe fitted with a solvent-resistant filter (e.g., PTFE).
-
-
Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity. The sample is now ready for analysis.
Section 5: References
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
-
Mhaske, P., et al. Force Degradation And Stability Indicating Method For Impurity Profiling. IJCRT.org.
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
-
BioPharm International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Chait, B. T., & Field, F. H. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-395.
-
MilliporeSigma. HPLC Troubleshooting Guide.
-
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
-
Hypha Discovery. Structure Elucidation and NMR.
-
MTC USA. (2025, November 30). Not Seeing an Expected Peak in an HPLC Assay - Tips and Suggestions.
-
Veeprho. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025.
-
U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances.
-
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
-
Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
-
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
-
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
-
TCA Lab / Alfa Chemistry. (2025, March 20). Impurity/By-product Analysis.
-
PubMed. (2025, June 10). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation.
-
Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities.
-
ResearchGate. Typical examples of impurities observed in synthesized peptides.
-
PMC. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
-
Phenomenex. (2025, November 5). Sample preparation: Impacts and best practices.
-
ACS Publications. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
-
Organomation. Sample Preparation: A Comprehensive Guide.
-
Food Safety Institute. (2025, July 1). Best Practices for Sample Preparation in Food Analysis.
-
XRF Scientific. (2023, April 18). A Step-By-Step Guide to Developing a Sample Preparation Method.
-
Wikipedia. Peptide synthesis.
-
SpiroChem. Impurity Synthesis And Identification.
-
PMC. (2016, July 4). Modern mass spectrometry for synthetic biology and structure-based discovery of natural products.
-
ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
-
HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis - Chemistry.
-
PMC. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends.
-
US Pharmacopeia (USP). FAQs: Organic Impurities.
-
ChemPep. Overview of Peptide Synthesis.
-
Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
-
USP-NF. 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
-
Chemistry LibreTexts. (2022, July 20). 4.3: Mass Spectrometry.
-
Knowledge UChicago. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
-
Aston Labs. (2014, February). Mass Spectrometric Synthesis in the Undergraduate Organic Lab.
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. usp.org [usp.org]
- 3. onyxipca.com [onyxipca.com]
- 4. researchgate.net [researchgate.net]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. fda.gov [fda.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijcrt.org [ijcrt.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. halocolumns.com [halocolumns.com]
- 11. sepscience.com [sepscience.com]
- 12. Modern mass spectrometry for synthetic biology and structure-based discovery of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. hyphadiscovery.com [hyphadiscovery.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. veeprho.com [veeprho.com]
- 19. Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. organomation.com [organomation.com]
Technical Support Center: Refinement of Analytical Methods for Ethyl 6-cyclopropylpyridazine-4-carboxylate
Welcome to the technical support center dedicated to the analytical chemistry of Ethyl 6-cyclopropylpyridazine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the analysis of this compound. Our goal is to equip you with the expertise to overcome common analytical challenges and ensure the integrity of your results.
I. Introduction to the Analytical Landscape
Ethyl 6-cyclopropylpyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core, a cyclopropyl moiety, and an ethyl ester group. The unique combination of these functional groups presents specific challenges and considerations in analytical method development. The aromatic, nitrogen-containing pyridazine ring can lead to peak tailing in reverse-phase HPLC due to secondary interactions with silica-based stationary phases. The cyclopropyl group, while generally stable, can be susceptible to thermal degradation under harsh GC conditions. The ester functionality may be prone to hydrolysis under non-neutral pH conditions. This guide will address these potential issues and provide robust solutions.
II. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the primary technique for the purity assessment, quantification, and stability testing of Ethyl 6-cyclopropylpyridazine-4-carboxylate due to its non-destructive nature and high resolving power.
A. Recommended HPLC Method
This section provides a validated starting point for your method development.
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid helps to suppress the ionization of silanol groups on the stationary phase, improving peak shape.[1] Acetonitrile is a common organic modifier. |
| Gradient | 0-2 min: 30% B2-15 min: 30-80% B15-17 min: 80% B17-18 min: 80-30% B18-25 min: 30% B | A gradient elution is recommended to ensure elution of potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better peak shape and reproducible retention times. |
| Detection | UV at 254 nm | The pyridazine ring is expected to have strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Dissolving the sample in the mobile phase is recommended to avoid peak distortion.[2] |
B. HPLC Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Ethyl 6-cyclopropylpyridazine-4-carboxylate in a question-and-answer format.
Question 1: My peak for Ethyl 6-cyclopropylpyridazine-4-carboxylate is tailing significantly. What are the likely causes and how can I fix it?
Answer: Peak tailing for nitrogen-containing heterocycles like pyridazines is a common issue, primarily caused by secondary interactions between the basic nitrogen atoms and acidic silanol groups on the silica-based stationary phase.[3]
-
Causality & Solution:
-
Silanol Interactions: The lone pair of electrons on the pyridazine nitrogens can interact with free silanol groups on the C18 column packing, leading to peak tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the aqueous mobile phase with an additive like formic acid or trifluoroacetic acid (TFA) to around 2.5-3.5 will protonate the silanol groups, minimizing these secondary interactions.[1]
-
Solution 2: Use of an End-Capped Column: Employ a high-quality, end-capped C18 column where the free silanol groups are chemically bonded with a small silylating agent.
-
Solution 3: Competitive Amine: In challenging cases, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can occupy the active silanol sites.
-
-
Question 2: I am observing variable retention times for my analyte peak. What could be the cause?
Answer: Fluctuating retention times can compromise the reliability of your method. The most common causes are related to the mobile phase, column temperature, or HPLC system.
-
Causality & Solution:
-
Mobile Phase Instability: Improperly mixed mobile phase or buffer precipitation can lead to a changing mobile phase composition over time.
-
Solution: Ensure the mobile phase is thoroughly mixed and filtered. If using a buffer, ensure it is soluble in the highest organic percentage of your gradient.
-
-
Temperature Fluctuations: The column temperature significantly affects retention time.[4]
-
Solution: Use a column thermostat to maintain a constant temperature.
-
-
Pump Issues: Inconsistent pump performance can lead to a fluctuating flow rate.
-
Solution: Prime the pump to remove any air bubbles and check for leaks in the system.
-
-
Question 3: I am seeing a new, smaller peak eluting after my main peak in older samples. What could this be?
Answer: The appearance of a new peak in aged samples suggests degradation. For an ethyl ester like Ethyl 6-cyclopropylpyridazine-4-carboxylate, hydrolysis is a likely degradation pathway.
-
Causality & Solution:
-
Ester Hydrolysis: The ethyl ester can hydrolyze to the corresponding carboxylic acid, which is more polar and will likely have a different retention time. This can be catalyzed by acidic or basic conditions.
-
Experimental Workflow for HPLC Method Development
Caption: A logical workflow for HPLC method development and optimization.
III. Gas Chromatography (GC) Analysis
GC can be a useful technique for analyzing Ethyl 6-cyclopropylpyridazine-4-carboxylate, particularly for assessing volatile impurities or in conjunction with mass spectrometry (GC-MS) for structural confirmation. However, the potential for thermal degradation must be carefully managed.
A. Recommended GC-MS Method
| Parameter | Recommendation | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for a wide range of compounds. |
| Carrier Gas | Helium, 1.2 mL/min | An inert and common carrier gas for GC-MS. |
| Inlet Temp. | 250 °C (start low and optimize) | A lower temperature to minimize potential thermal degradation of the cyclopropyl group.[7] |
| Injection Mode | Split (e.g., 50:1) | To avoid overloading the column. |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | A starting point to ensure elution of the analyte and separation from potential impurities. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Mass Range | 40-400 amu | To capture the molecular ion and expected fragments. |
B. GC Troubleshooting Guide
Question 1: I am seeing broad peaks or no peak at all for my compound. What is happening?
Answer: This is a classic symptom of thermal degradation in the GC inlet. The cyclopropyl ring, while generally stable, can be susceptible to rearrangement or decomposition at high temperatures.
-
Causality & Solution:
-
Thermal Lability: The high temperature of the GC inlet may be causing the Ethyl 6-cyclopropylpyridazine-4-carboxylate to break down before it reaches the column.
-
Solution 1: Lower Inlet Temperature: Systematically lower the inlet temperature in 10-20 °C increments to find the lowest temperature that still allows for efficient volatilization without degradation.[8]
-
Solution 2: Use a Milder Injection Technique: Consider using a programmable temperature vaporization (PTV) inlet, which allows for a gentle temperature ramp, or a cold on-column injection if available.
-
-
Question 2: My results are not reproducible, with varying peak areas between injections. What should I check?
Answer: Poor reproducibility in GC can stem from several sources, including the injection process and system integrity.
-
Causality & Solution:
-
Inconsistent Injection: Variability in the injection volume or technique can lead to inconsistent results.
-
Solution: Ensure the autosampler is functioning correctly. If injecting manually, use a consistent and rapid injection technique.
-
-
System Leaks: Leaks in the system, particularly at the septum or column fittings, can cause a loss of sample and carrier gas, leading to poor reproducibility.
-
Solution: Regularly check for leaks using an electronic leak detector and replace the septum and ferrules as needed.
-
-
Question 3: I am observing "ghost peaks" in my blank runs after analyzing my sample. What is the cause?
Answer: Ghost peaks are typically the result of carryover from a previous injection.
-
Causality & Solution:
-
Sample Adsorption: The analyte or high-boiling impurities may be adsorbing to active sites in the inlet liner or the front of the column and then slowly eluting in subsequent runs.
-
Solution 1: Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner.
-
Solution 2: Bake Out the System: After a series of analyses, run a high-temperature bakeout of the column (within its specified limits) to elute any strongly retained compounds.
-
Solution 3: Proper Syringe Wash: Ensure the autosampler syringe is being adequately washed with an appropriate solvent between injections.
-
-
Logical Flow for Troubleshooting Thermal Degradation in GC
Caption: A step-by-step guide to diagnosing and resolving suspected thermal degradation in GC analysis.
IV. Spectroscopic Analysis
A. Mass Spectrometry (MS)
-
Expected Fragmentation: In electron ionization (EI) mode, the molecular ion (M+) of Ethyl 6-cyclopropylpyridazine-4-carboxylate should be observable. Key fragmentation patterns would likely involve:
-
Loss of the ethoxy group (-OC2H5) from the ester.
-
Loss of ethylene (-C2H4) from the ethyl group.
-
Cleavage of the cyclopropyl ring.
-
Fragmentation of the pyridazine ring, which can be complex.[9]
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expect characteristic signals for the ethyl group (a quartet and a triplet), distinct signals for the protons on the cyclopropyl ring, and signals for the protons on the pyridazine ring in the aromatic region.
-
¹³C NMR: Expect signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the cyclopropyl ring, and the carbons of the pyridazine ring.
C. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expected Absorptions:
-
C=O stretch (ester): ~1720-1740 cm⁻¹
-
C=N and C=C stretches (pyridazine ring): ~1500-1650 cm⁻¹
-
C-H stretches (cyclopropyl and ethyl groups): ~2850-3000 cm⁻¹
-
C-O stretch (ester): ~1100-1300 cm⁻¹
-
V. Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should look for in the synthesis of Ethyl 6-cyclopropylpyridazine-4-carboxylate? A1: Potential impurities can arise from starting materials or side reactions. Look for unreacted starting materials, byproducts from incomplete cyclization, or hydrolysis of the ester to the corresponding carboxylic acid.[10]
Q2: Is a stability-indicating method necessary for this compound? A2: Yes, for regulatory filings and to ensure the quality of the compound over time, a validated stability-indicating method is crucial. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and demonstrating that the analytical method can separate these from the parent compound.[5][6][11]
Q3: Can I use a different column, like a C8 or Phenyl-Hexyl, for the HPLC analysis? A3: Yes, different column chemistries can offer different selectivity. A C8 column will be less retentive than a C18, which may be useful if your compound is eluting very late. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through pi-pi interactions. Method re-validation would be required.
Q4: What is the expected LogP of this compound and how does it affect method development? A4: While the exact experimental LogP is not cited, related structures suggest a moderate lipophilicity.[12] This is consistent with its good retention on a C18 column and its volatility for GC analysis.
Q.5: My baseline is noisy in my HPLC chromatogram. What are the common causes? A5: A noisy baseline can be caused by several factors, including an air bubble in the pump or detector, a contaminated mobile phase or detector cell, or fluctuations from the pump.[2] Ensure your mobile phase is properly degassed and filtered, and flush the system to remove any contaminants.
VI. References
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. (2020).
-
Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. ResearchGate.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
-
Ethyl 4,6-dihydroxypyridazine-3-carboxylate. PubChem.
-
Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate. ChemScene.
-
Temperature Programming for Better GC Results. Phenomenex. (2025).
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. (2021).
-
Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. (2020).
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results.
-
FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). ResearchGate.
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
-
Troubleshooting and maintenance of high-performance liquid chromatography- A Review. World Journal of Pharmaceutical Sciences.
-
mass spectra - fragmentation patterns. Chemguide.
-
The investigation of thermal stability and GC-MS analysis of Acorus tatarinowii and Atractylodes lancea volatile oils treated by β cyclodextrin inclusion and Pickering emulsion technologies. PubMed. (2024).
-
The Secrets of Successful Temperature Programming. LCGC International. (2020).
-
Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co. Pure and Applied Chemistry. (1991).
-
Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. Benchchem.
-
GC Temperature Program Development. Element Lab Solutions.
-
Ethyl 4,6-dichloropyrridazine-3-carboxylate synthesis. ChemicalBook.
-
Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. PubMed. (2017).
-
Supporting Information. Royal Society of Chemistry.
-
Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies. PubMed. (2020).
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. (2022).
-
cyclopropanecarboxylic acid. Organic Syntheses Procedure.
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. (2023).
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci. (2025).
-
What aspects need to taken into consideration of applying GC-MS on thermal liable organic compound? ResearchGate. (2022).
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. (2018).
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. (2022).
-
Review Article Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Semantic Scholar. (2016).
-
Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio). Journal of the Bangladesh Chemical Society. (2024).
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. (2022).
-
Synthesis of pyridazines. Organic Chemistry Portal.
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal.
-
Split/Splitless inlet temperature effect. Chromatography Forum. (2023).
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Split/Splitless inlet temperature effect - Chromatography Forum [chromforum.org]
- 9. lifesciencesite.com [lifesciencesite.com]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. rjptonline.org [rjptonline.org]
- 12. chemscene.com [chemscene.com]
A Researcher's Guide to Validating the Biological Target of Ethyl 6-cyclopropylpyridazine-4-carboxylate
A Senior Application Scientist's Perspective on Experimental Design and Data Interpretation
In the landscape of modern drug discovery, the identification of a novel compound with potential therapeutic activity, such as Ethyl 6-cyclopropylpyridazine-4-carboxylate, is merely the initial step. The subsequent, and arguably more critical, phase is the rigorous validation of its biological target. This process is fundamental to understanding the molecule's mechanism of action, predicting its therapeutic efficacy, and anticipating potential toxicities. For researchers, scientists, and drug development professionals, a robust target validation strategy is the bedrock upon which a successful therapeutic program is built.
This guide provides an in-depth comparison of two powerful and orthogonal methodologies for validating the biological target of a novel small molecule like Ethyl 6-cyclopropylpyridazine-4-carboxylate: the Cellular Thermal Shift Assay (CETSA), a biophysical approach, and CRISPR-Cas9-based genetic perturbation, a genetic approach. We will delve into the causality behind the experimental choices for each technique, provide detailed, field-proven protocols, and discuss the interpretation of the resulting data.
The Central Challenge: From Phenotypic Hit to Validated Target
Phenotypic screens, which identify compounds that produce a desired effect in a cellular or organismal model, often yield promising hits like Ethyl 6-cyclopropylpyridazine-4-carboxylate. However, the identity of the direct molecular target of such compounds is frequently unknown. Bridging this knowledge gap is a pivotal challenge in early-stage drug discovery. A validated target provides the mechanistic rationale necessary for further investment in lead optimization and clinical development.
This guide will therefore be structured as a practical manual for a scenario where a researcher has identified Ethyl 6-cyclopropylpyridazine-4-carboxylate through a phenotypic screen and now needs to confirm its direct biological target.
Comparative Analysis of Target Validation Methodologies
The selection of a target validation method is a critical decision that should be guided by the specific scientific question, available resources, and the nature of the compound and its putative target. Here, we compare CETSA and CRISPR-Cas9-based approaches, two pillars of modern target validation.
| Feature | Cellular Thermal Shift Assay (CETSA) | CRISPR-Cas9-Based Validation |
| Principle | Ligand binding increases the thermal stability of the target protein. | Genetic knockout or modulation of the putative target gene phenocopies or abrogates the compound's effect. |
| Measures | Direct compound-protein engagement in a cellular context. | The necessity of the target gene for the compound's activity. |
| Key Advantage | Label-free and applicable in native cellular environments without modifying the compound or protein.[1] | Provides a direct genetic link between the target and the observed phenotype.[2][3] |
| Key Limitation | Not all binding events result in a detectable thermal shift; Western blot detection requires specific antibodies.[4][5] | A genetic knockout may not fully mimic pharmacological inhibition; potential for off-target effects.[2][6] |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[7] | Genome-wide libraries allow for high-throughput screening to identify multiple targets or resistance mechanisms.[8] |
| Data Output | Melt curves (Tm shifts) and isothermal dose-response curves (ITDRs).[9][10] | Enrichment or depletion of specific single-guide RNAs (sgRNAs) in a cell population.[11][12] |
Section 1: Biophysical Validation with Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that allows for the direct assessment of a compound's engagement with its target protein within the complex milieu of an intact cell.[1][13] The underlying principle is that the binding of a ligand, such as Ethyl 6-cyclopropylpyridazine-4-carboxylate, to its target protein confers additional stability to the protein, making it more resistant to thermal denaturation.[1]
Causality Behind the Experimental Choices in CETSA
The experimental design of CETSA is rooted in the biophysical reality of protein folding and stability. By subjecting cells to a controlled heat challenge, we can induce the unfolding and subsequent aggregation of proteins. A protein that is stabilized by a bound ligand will remain in its soluble, native state at higher temperatures compared to its unbound counterpart. This difference in thermal stability is the key observable that confirms target engagement.
Experimental Workflow for CETSA
The following diagram illustrates the general workflow for a CETSA experiment designed to validate the target of Ethyl 6-cyclopropylpyridazine-4-carboxylate.
Caption: CRISPR-Cas9 target validation workflow.
Detailed Step-by-Step Protocol for CRISPR-Cas9 Target Validation
This protocol is designed to be self-validating through the use of a non-targeting control sgRNA, which allows for the differentiation of specific effects of target knockout from non-specific effects of the CRISPR-Cas9 machinery.
Materials:
-
Cell line for the phenotypic assay
-
Lentiviral vector for sgRNA expression (e.g., lentiCRISPRv2)
-
Cas9-expressing cell line or a vector for Cas9 expression
-
sgRNAs targeting the putative target gene and a non-targeting control sgRNA
-
Plasmids for lentiviral packaging (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
HEK293T cells (for lentivirus production)
-
Selection agent (e.g., puromycin)
-
Reagents for Western blotting or genomic DNA sequencing
-
Reagents for the phenotypic assay
Procedure:
-
sgRNA Design and Cloning:
-
Design at least two different sgRNAs targeting early exons of the putative target gene to minimize the risk of off-target effects.
-
Synthesize and clone the sgRNAs into a suitable lentiviral vector.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the sgRNA-containing vector and lentiviral packaging plasmids.
-
Harvest the supernatant containing the lentiviral particles 48-72 hours post-transfection.
-
-
Generation of Knockout Cell Line:
-
Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Select for transduced cells using the appropriate selection agent (e.g., puromycin).
-
-
Validation of Target Knockout:
-
Expand the selected cell population.
-
Confirm the knockout of the target protein by Western blotting.
-
Alternatively, perform genomic DNA sequencing to confirm the presence of insertions or deletions (indels) at the target locus.
-
-
Phenotypic Assay and Data Interpretation:
-
Perform the same phenotypic assay that was used to identify Ethyl 6-cyclopropylpyridazine-4-carboxylate on the knockout cells and the control cells (transduced with the non-targeting sgRNA).
-
Scenario 1 (Resistance): If the knockout cells are no longer sensitive to Ethyl 6-cyclopropylpyridazine-4-carboxylate in the phenotypic assay, this strongly suggests that the compound's activity is dependent on the target protein.
-
Scenario 2 (Phenocopy): If the knockout cells exhibit the same phenotype as the wild-type cells treated with Ethyl 6-cyclopropylpyridazine-4-carboxylate, this indicates that the target protein is a negative regulator of the pathway affected by the compound.
-
Conclusion: An Integrated Approach to Target Validation
Both CETSA and CRISPR-Cas9-based methods provide powerful, yet distinct, lines of evidence for target validation. CETSA offers direct proof of compound-target engagement in a native cellular context, while CRISPR-Cas9 provides a definitive genetic link between the target and the compound's phenotypic effect. For a comprehensive and robust validation of the biological target of a novel compound like Ethyl 6-cyclopropylpyridazine-4-carboxylate, an integrated approach that utilizes both biophysical and genetic methods is highly recommended. The convergence of data from these orthogonal approaches will provide the highest level of confidence in the identified target, paving the way for a successful and mechanistically-driven drug development program.
References
-
Current Advances in CETSA. (2022). PMC - NIH. Retrieved from [Link]
-
CRISPR-Validated Target Druggability for Small Molecule Drugs. (2025). Creative Diagnostics. Retrieved from [Link]
-
Target Validation with CRISPR. (2022). Biocompare.com. Retrieved from [Link]
-
Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. (2026). Oreate AI. Retrieved from [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (2021). Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
CRISPR Cas9 Gene Editing. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2026). Blog. Retrieved from [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). PMC. Retrieved from [Link]
-
Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. Retrieved from [Link]
-
CRISPR/Cas9: Advantages, Limitations, and Future in Mouse Models. (n.d.). Taconic Biosciences. Retrieved from [Link]
-
CRISPR Gene Therapy: Applications, Limitations, and Implications for the Future. (n.d.). PMC. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]
-
CETSA Selectivity Profiling: Powerful Drug Discovery Insights. (n.d.). Pelago Bioscience. Retrieved from [Link]
-
A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. Retrieved from [Link]
-
How to Accurately Interpret CRISPR Screening Data. (n.d.). CD Genomics. Retrieved from [Link]
-
CRISPR-Cas9 screening for target identification. (n.d.). Horizon Discovery. Retrieved from [Link]
-
What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved from [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025). MDPI. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical. Retrieved from [Link]
Sources
- 1. pelagobio.com [pelagobio.com]
- 2. biocompare.com [biocompare.com]
- 3. selectscience.net [selectscience.net]
- 4. Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology - Oreate AI Blog [oreateai.com]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9: Advantages, Limitations, and Future in Mouse Models | Taconic Biosciences [taconic.com]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. How to Accurately Interpret CRISPR Screening Data - CD Genomics [cd-genomics.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. news-medical.net [news-medical.net]
A Researcher's Guide to Correlating In Vitro and In Vivo Activity: The Case of Ethyl 6-cyclopropylpyridazine-4-carboxylate
This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for novel chemical entities. We will use the hypothetical compound, Ethyl 6-cyclopropylpyridazine-4-carboxylate (ECP), as a case study to illustrate the principles, experimental designs, and data interpretation required. The pyridazine core is a well-established scaffold in medicinal chemistry, with derivatives showing a range of activities including anticancer and anti-inflammatory effects.[1][2][3] For the purposes of this guide, we will hypothesize that ECP has been designed as a potential positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, a key target for treating anxiety, sleep disorders, and epilepsy.[4]
Our objective is to move beyond simple screening and develop a predictive understanding of how ECP's cellular-level activity translates into a physiological response in a living system. This correlation is a cornerstone of modern drug development, enabling more informed lead optimization, reducing reliance on extensive animal testing, and streamlining regulatory processes.[5][6][7]
Part 1: In Vitro Characterization of ECP as a GABA-A Receptor Modulator
The first step is to quantify the activity and potency of ECP at its intended molecular target. GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, allow chloride ions to enter the neuron, hyperpolarizing the cell and inhibiting neuronal firing.[4] As a hypothesized PAM, ECP is expected to enhance the effect of GABA, rather than activating the receptor directly.[4]
Causality in Experimental Design: Choosing the Right Assay
To comprehensively characterize ECP, a two-tiered in vitro approach is recommended. We will start with a high-throughput functional assay to determine potency (EC₅₀) and efficacy, followed by electrophysiology to confirm the mechanism of action.
-
Primary Assay: Fluorescent Imaging Plate Reader (FLIPR) Membrane Potential Assay: This assay provides a robust and scalable method to measure changes in neuronal membrane potential. We use a cell line (e.g., HEK293) stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2) and a voltage-sensitive dye. When GABA activates the receptor, the influx of chloride ions changes the membrane potential, which is detected as a change in fluorescence. The modulatory effect of ECP is measured by its ability to potentiate a sub-maximal GABA response.
-
Confirmatory Assay: Patch-Clamp Electrophysiology: This gold-standard technique directly measures the ion flow through individual GABA-A channels. It provides detailed mechanistic information, confirming that ECP enhances GABA-gated currents without directly activating the channel itself.
Experimental Protocol: FLIPR Membrane Potential Assay
This protocol outlines the key steps for assessing ECP's modulatory activity on the α1β2γ2 GABA-A receptor subtype.
-
Cell Preparation: Seed HEK293 cells stably expressing the α1β2γ2 GABA-A receptor subtype into 384-well black-walled, clear-bottom microplates. Culture for 24-48 hours to form a confluent monolayer.
-
Dye Loading: Remove culture medium and add a loading buffer containing a fluorescent membrane potential dye (e.g., FMP-Red-Dye).[8] Incubate for 45-60 minutes at 37°C to allow for dye uptake.
-
Compound Preparation: Prepare a serial dilution of ECP in an appropriate assay buffer. A known GABA-A PAM, such as Diazepam, should be used as a positive control.
-
Assay Execution:
-
Place the cell plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the ECP dilutions (and Diazepam control) to the wells, followed shortly by a pre-determined EC₂₀ concentration of GABA (the agonist). The EC₂₀ concentration is a low, sub-maximal dose of GABA that allows for a clear window to observe potentiation.
-
Measure the change in fluorescence intensity over time (typically 3-5 minutes).
-
-
Data Analysis: The peak fluorescence response is normalized to the response of the vehicle control. The resulting data is plotted against the compound concentration, and a four-parameter logistic equation is used to calculate the EC₅₀ value (the concentration of ECP that elicits 50% of the maximal potentiation).
In Vitro Comparative Data
The following table presents hypothetical data for ECP compared to Diazepam, a well-characterized benzodiazepine, and a structurally similar but inactive pyridazine analogue.
| Compound | Target | Assay Type | Potency (EC₅₀) | Max Efficacy (% of Diazepam) |
| ECP | GABA-A (α1β2γ2) | FLIPR | 75 nM | 95% |
| Diazepam (Control) | GABA-A (α1β2γ2) | FLIPR | 50 nM | 100% |
| Inactive Analogue | GABA-A (α1β2γ2) | FLIPR | > 10 µM | Not Determined |
This data suggests ECP is a potent and efficacious PAM of the GABA-A receptor, comparable to the positive control Diazepam.
Visualization of the In Vitro Workflow
Part 2: In Vivo Evaluation in a Preclinical Model
With a potent in vitro profile established, the next critical step is to determine if this activity translates to a physiological effect in vivo. Given the role of GABA-A receptors in modulating anxiety, an appropriate preclinical model is the Elevated Plus Maze (EPM) test in rodents. This test is a widely used and validated model for screening anxiolytic (anxiety-reducing) agents.[9]
Causality in Experimental Design: Selecting a Relevant Model
The EPM is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds, like benzodiazepines, increase the animal's tendency to explore the open arms of the maze, which is interpreted as a reduction in anxiety-like behavior.
-
Animal Model: Male C57BL/6 mice are a common and well-characterized strain for behavioral neuroscience research.
-
Route of Administration: To ensure systemic exposure and mimic potential clinical use, ECP will be administered via intraperitoneal (i.p.) injection.
-
Controls: A robust study design requires three groups: a vehicle control (the solvent used to dissolve ECP), a positive control (Diazepam), and the ECP test group. This allows us to validate the assay and benchmark the performance of our test compound.
-
Key Endpoints: The primary measure is the percentage of time spent in the open arms. A secondary measure, total distance traveled, is crucial to ensure that the observed effects are due to anxiolysis and not simply sedation or hyperactivity.
Experimental Protocol: Elevated Plus Maze (EPM) Assay
-
Animal Acclimation: House male C57BL/6 mice (8-10 weeks old) for at least one week prior to testing, with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Compound Administration:
-
Prepare solutions of ECP (e.g., at 1, 3, and 10 mg/kg), Diazepam (2 mg/kg), and vehicle (e.g., 10% DMSO, 40% PEG400, 50% saline).
-
Administer a single i.p. injection to each mouse 30 minutes prior to testing.
-
-
EPM Test:
-
Place the mouse in the center of the plus-shaped maze, facing an open arm. The maze consists of two open arms and two closed arms, elevated from the floor.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
An overhead camera connected to video-tracking software (e.g., Any-maze, EthoVision) records the session.
-
-
Data Analysis: The software automatically calculates:
-
Time spent in open arms vs. closed arms.
-
Number of entries into each arm type.
-
Total distance traveled.
-
Statistical significance between groups is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
In Vivo Comparative Data
The following table summarizes hypothetical results from the EPM study.
| Treatment Group (Dose) | N | % Time in Open Arms (Mean ± SEM) | Total Locomotion (m, Mean ± SEM) |
| Vehicle | 10 | 18.5 ± 2.1 | 25.6 ± 1.8 |
| ECP (3 mg/kg) | 10 | 35.2 ± 3.5 | 24.9 ± 2.0 |
| Diazepam (2 mg/kg) | 10 | 38.9 ± 3.8 | 21.1 ± 1.5** |
*p < 0.05 vs. Vehicle; **p < 0.05 vs. Vehicle (indicating slight sedation)
The data show that ECP significantly increases the time spent in the open arms without affecting total locomotion, a hallmark of a non-sedating anxiolytic. Diazepam also shows a strong anxiolytic effect but is accompanied by a slight reduction in overall movement, consistent with its known sedative properties.
Visualization of the In Vivo Workflow
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to build a predictive model that links the in vitro potency of a compound to its effective dose in vivo.[5][10] This relationship is rarely linear and is influenced by the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
-
Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME). A compound can be highly potent in vitro but fail in vivo if it has poor absorption, is rapidly metabolized, or cannot cross the blood-brain barrier to reach its target.
-
Pharmacodynamics (PD): What the drug does to the body. This relates the concentration of the drug at the target site to the observed physiological effect.
Bridging the Gap: The Role of PK/PD Modeling
To establish a meaningful IVIVC, we need to measure the concentration of ECP in both plasma and, critically, the brain at the time of the behavioral test. By correlating the brain concentration of ECP with the anxiolytic effect (e.g., % time in open arms), we can determine the in vivo target engagement required for efficacy.
IVIVC Data Synthesis
This table integrates our in vitro, in vivo, and hypothetical pharmacokinetic data.
| Compound | In Vitro EC₅₀ (nM) | In Vivo MED (mg/kg) | Brain Conc. at MED (nM) | Brain/Plasma Ratio |
| ECP | 75 | 3.0 | 110 | 1.2 |
| Diazepam | 50 | 2.0 | 95 | 1.5 |
Analysis: The in vivo Minimum Effective Dose (MED) for ECP is 3 mg/kg. At this dose, the measured brain concentration is 110 nM. This value is remarkably close to the in vitro EC₅₀ of 75 nM. This strong correlation suggests that:
-
ECP has good bioavailability and effectively penetrates the blood-brain barrier (indicated by a Brain/Plasma ratio > 1).
-
The in vitro FLIPR assay is a reliable predictor of the compound's in vivo functional activity.
This correlation provides confidence that optimizing for higher potency in the in vitro assay will likely translate to a lower effective dose in vivo, guiding future medicinal chemistry efforts.
Conceptual Model of IVIVC
Conclusion
This guide has detailed a systematic approach to establishing an IVIVC for a novel CNS compound, Ethyl 6-cyclopropylpyridazine-4-carboxylate. By integrating a high-throughput in vitro functional assay with a validated in vivo behavioral model and essential pharmacokinetic data, we created a powerful predictive framework. The strong correlation observed between ECP's in vitro potency (EC₅₀ = 75 nM) and the brain concentration required for efficacy in vivo (110 nM) validates our initial assays and provides a clear path forward for lead optimization. This methodology underscores the importance of IVIVC as a critical tool in modern drug discovery, enabling more efficient and data-driven decisions that ultimately accelerate the development of new therapeutics.
References
- Fale, P. L., & Madeira, P. J. A. (2020). Cytostatic activity of pyridazine derivatives. I. In vitro studies on 1-methoxyphenylpyridazine-6-ones. Archivum Immunologiae et Therapiae Experimentalis, 28(3), 427–432.
- Kim, J. J., & Hibbs, R. E. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities.
- Wikipedia. (2023).
- Wong, F.-F., et al. (2026). Synthesis and bioactive study of tricyclic cyclopentaimidazopyridin-6-carboxylates grafting benzylpiperazyl groups as cytoprotectant agents. Bioorganic & Medicinal Chemistry, 136, 118589.
- BenchChem. (2025).
- Selvita. (n.d.). In Vivo Neuroscience Models.
- Wu, Y., et al. (2025).
- Patel, R. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 21(02), 1546–1558.
- Gąsiorowska, A., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Pharmacology, 10, 1637.
- Wong, F.-F., et al. (2026). Synthesis and bioactive study of tricyclic cyclopentaimidazopyridin-6-carboxylates grafting benzylpiperazyl groups as cytoprotectant agents. PubMed.
- Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27.
- Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429.
- TSI. (n.d.).
- Vasylets, G., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(6), 1333.
- Hryhorenko, O. O., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
- Abdel-Maksoud, M. S., et al. (2024).
- Nik, A. M., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Journal of Pharmacology and Experimental Therapeutics, 362(1), 123-134.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- PubChem. (n.d.).
- JoVE. (2025).
- National Center for Biotechnology Information. (2024). GABA Receptor Positive Allosteric Modulators.
- Creative Biolabs. (n.d.).
- Eimon, P. M., & Rubin, L. L. (2009). Zebrafish: An in vivo model for the study of neurological diseases. Journal of Pharmacological and Toxicological Methods, 59(3), 123-130.
- Jalees, A., et al. (2011). In vitro - in vivo correlation: from theory to applications. Journal of Pharmaceutical Sciences and Research, 3(8), 1377-1384.
- Kim, H. R., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Cell and Developmental Biology, 10, 843285.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. premier-research.com [premier-research.com]
- 6. wjarr.com [wjarr.com]
- 7. In vitro - in vivo correlation: from theory to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mr.ucdavis.edu [mr.ucdavis.edu]
- 9. selvita.com [selvita.com]
- 10. In Vitro In Vivo Correlation (IVIVC) [tsi.com]
A Comparative Guide to Achieving Reproducible Synthesis of Ethyl 6-cyclopropylpyridazine-4-carboxylate
Introduction: The Pursuit of Consistency in Medicinal Chemistry
The pyridazine ring is a well-established "privileged structure" in the field of medicinal chemistry. Its unique electronic configuration and capacity for hydrogen bonding make it a versatile scaffold for developing novel therapeutics targeting a wide range of diseases, from cancer to neurodegenerative disorders. Ethyl 6-cyclopropylpyridazine-4-carboxylate is a key intermediate in the synthesis of more complex molecular architectures, making the reliability of its production paramount.
In drug discovery, reproducibility is not merely a desirable attribute; it is the bedrock of a successful research and development pipeline. An irreproducible synthesis can lead to ambiguous biological data, wasted resources, and significant delays in project timelines. This guide provides an in-depth comparison of two distinct synthetic strategies for Ethyl 6-cyclopropylpyridazine-4-carboxylate, with a critical focus on the factors influencing experimental reproducibility. We will dissect a classical condensation approach and contrast it with a modern Diaza-Wittig reaction, offering field-proven insights to guide researchers toward achieving consistent and reliable results.
Methodology 1: The Classical Pathway - Hydrazine Condensation
The most traditional and widely taught method for constructing the pyridazine core involves the cyclization of a 1,4-dicarbonyl compound with hydrazine. This approach is valued for its use of readily available starting materials but can be susceptible to variability if reaction conditions are not rigorously controlled.
Plausible Reaction Scheme
This pathway would likely involve the reaction of a cyclopropyl-substituted 1,4-ketoester with hydrazine hydrate. The key is the initial availability of the dicarbonyl precursor.
Potential Pitfalls and Reproducibility Challenges
This classical method's primary challenges to reproducibility lie in its often harsh reaction conditions.
-
Temperature Control: The reaction often requires heating (reflux), and inconsistent temperature profiles between experiments can lead to varying yields and side-product formation.
-
Hydrazine Handling: Hydrazine is a reactive and hazardous reagent. Its quality and exact stoichiometry are critical.
-
Side Reactions: The acidic or basic conditions can promote side reactions, complicating the purification process.
-
Purification: Isolation of the final product often requires column chromatography, which can be a source of yield variability.
Detailed Experimental Protocol: Hydrazine Condensation
-
Precursor Synthesis: Synthesize ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate (a 1,4-ketoester) via acylation of ethyl acetoacetate. (This step itself can introduce variability and is a prerequisite for the main reaction).
-
Reaction Setup: To a solution of the 1,4-ketoester (1.0 eq) in ethanol (5 mL/mmol), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Cyclization: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine. This step is crucial for removing inorganic salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final product.
Methodology 2: A Modern Approach - The Diaza-Wittig Reaction
A more contemporary and often more reliable strategy for accessing substituted pyridazines involves a Diaza-Wittig reaction. This method provides a milder and more versatile route, which can significantly enhance reproducibility. The key steps involve the formation of an α-diazo-β-ketoester followed by an intramolecular cyclization with a phosphine.
Reaction Scheme
This pathway begins with a suitable β-ketoester, which is converted to a diazo compound and then cyclized.
Advantages for Reproducibility
The Diaza-Wittig approach offers several advantages for achieving consistent results:
-
Milder Conditions: The reaction typically proceeds at room temperature or below, minimizing thermal decomposition and side reactions.
-
High Purity of Precipitate: In many cases, the desired pyridazine product precipitates directly from the reaction mixture, yielding a product of high purity with simple filtration and avoiding the variability of column chromatography.
-
Reagent Optimization: The choice of phosphine and solvent can be fine-tuned to optimize reaction time and yield. For instance, using tributylphosphine (P(n-Bu)₃) in diisopropyl ether (i-Pr₂O) has been shown to be highly efficient, often leading to product precipitation in under 30 minutes.
-
Safety: While phosphines require careful handling, this method can avoid the use of more toxic reagents like hexamethylphosphoramide (HMPT), which was used in earlier versions of this reaction.
Detailed Experimental Protocol: Diaza-Wittig Reaction
-
Diazo Transfer: Dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in acetonitrile at 0°C. Add triethylamine (1.5 eq) followed by a diazo-transfer reagent like p-acetamidobenzenesulfonyl azide (1.1 eq). Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material. This generates the crude α-diazo-β-ketoester.
-
Oxidation (if necessary): Depending on the exact precursor, a mild oxidation step using a reagent like 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) might be required. The crude product is typically used directly in the next step.
-
Diaza-Wittig Cyclization: Dissolve the crude α-diazo-β-ketoester in diisopropyl ether. Add tributylphosphine (1.2 eq) dropwise at room temperature.
-
Product Isolation: Stir the mixture for 30-60 minutes. The target compound, Ethyl 6-cyclopropylpyridazine-4-carboxylate, should precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold diisopropyl ether, and dry under vacuum. This often yields a product of sufficient purity without the need for chromatography.
Comparative Analysis
| Parameter | Methodology 1: Hydrazine Condensation | Methodology 2: Diaza-Wittig Reaction |
| Reaction Time | 4-6 hours | 0.5-1 hour |
| Temperature | High (Reflux, ~78°C) | Mild (Room Temperature) |
| Typical Yield | 40-60% | 75-90% |
| Typical Purity | Requires Chromatography | High (often by precipitation) |
| Key Reagents | Hydrazine Hydrate | Diazo-transfer reagent, Tributylphosphine |
| Reproducibility | Moderate; sensitive to temperature fluctuations and workup consistency. | High; milder conditions and precipitation-based purification reduce variability. |
Visualizing the Workflows
A clear understanding of the experimental sequence is vital for reproducibility. The following diagrams illustrate the distinct workflows for each methodology.
Caption: Workflow for the Modern Diaza-Wittig Reaction Method.
Conclusion and Recommendations
For researchers and drug development professionals aiming to synthesize Ethyl 6-cyclopropylpyridazine-4-carboxylate, the choice of synthetic methodology has profound implications for reproducibility.
-
The Classical Hydrazine Condensation method, while built on fundamental chemical principles, presents significant challenges. Its reliance on high temperatures and multi-step extractive purifications introduces multiple points where variability can arise, making consistent batch-to-batch results difficult to achieve without stringent process controls.
-
The Diaza-Wittig Reaction represents a superior alternative for ensuring reproducibility. Its mild reaction conditions minimize the formation of impurities, and the frequent precipitation of the final product provides a highly efficient and consistent purification method. This route eliminates the need for column chromatography, a common source of experimental variance.
Therefore, for projects where consistency, yield, and purity are critical—as they are in nearly all drug discovery contexts—the Diaza-Wittig approach is the recommended methodology . By adopting this modern strategy, scientists can have greater confidence in the quality of their intermediates, leading to more reliable biological data and a more efficient path toward novel discoveries.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles.
- BenchChem. (2025).
- Lirias.
- Negm, A. M., Abdelrazek, F. M., Elnagdi, M. H., & Shaaban, L. H. (1994). Heterocyclic synthesis with nitriles: new
A Comparative Guide to the Synthetic Routes of Ethyl 6-cyclopropylpyridazine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyridazine scaffolds are of significant interest due to their prevalence in a wide array of biologically active compounds. The introduction of a cyclopropyl group can further enhance the pharmacological profile of these molecules by imparting unique conformational constraints and metabolic stability. This guide provides a comprehensive comparison of two distinct synthetic routes to Ethyl 6-cyclopropylpyridazine-4-carboxylate, a valuable building block for drug discovery programs. The presented routes are analyzed for their efficiency, scalability, and overall practicality in a research and development setting.
Route 1: A Linear Approach via Selective Cross-Coupling and Dehalogenation
This route commences with the commercially available 3,6-dichloropyridazine-4-carboxylic acid and proceeds through a sequence of selective functionalization steps.
Diagram of Synthetic Pathway (Route 1)
Caption: Linear synthesis of Ethyl 6-cyclopropylpyridazine-4-carboxylate.
Step-by-Step Experimental Protocol (Route 1)
Step 1: Esterification of 3,6-Dichloropyridazine-4-carboxylic acid
The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. This is a standard transformation that can be achieved through several methods, with Fischer-Speier esterification being a common choice.[1]
-
Procedure: To a solution of 3,6-dichloropyridazine-4-carboxylic acid (1.0 eq) in ethanol (10 vol), a catalytic amount of concentrated sulfuric acid (0.1 eq) is added. The mixture is heated to reflux for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford Ethyl 3,6-dichloropyridazine-4-carboxylate.
-
Yield: Typically in the range of 90-95%.
Step 2: Selective Suzuki-Miyaura Cross-Coupling
The selective introduction of the cyclopropyl group at the C6 position of the pyridazine ring is a critical step. The higher reactivity of the C6 position in 3,6-dichloropyridazines towards nucleophilic substitution and cross-coupling reactions allows for this selectivity.[2] A Suzuki-Miyaura coupling with cyclopropylboronic acid is a reliable method for this transformation.[3][4]
-
Procedure: To a degassed mixture of Ethyl 3,6-dichloropyridazine-4-carboxylate (1.0 eq), cyclopropylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent mixture of toluene and water (4:1), a base such as sodium carbonate (2.0 eq) is added. The reaction mixture is heated to 80-90 °C under an inert atmosphere for 8-12 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate.
-
Yield: Expected yields are in the range of 60-70%.
Step 3: Reductive Dehalogenation
The final step involves the removal of the remaining chloro group at the C3 position. Catalytic hydrogenation is a common and effective method for the dehalogenation of aryl chlorides.[5][6]
-
Procedure: Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of Palladium on carbon (10% Pd/C, 0.1 eq by weight) and a base such as triethylamine (1.5 eq) are added. The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 12-24 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give the final product, Ethyl 6-cyclopropylpyridazine-4-carboxylate.
-
Yield: Yields for this step are generally high, often exceeding 80%.
Discussion of Route 1
This linear approach is straightforward and relies on well-established synthetic transformations. The commercial availability of the starting material is a significant advantage. However, the multi-step nature of this route can lead to a lower overall yield. The key challenge lies in achieving high selectivity in the cross-coupling step to avoid the formation of the undesired C3-cyclopropylated isomer. Careful optimization of the catalyst, ligand, and reaction conditions is crucial for success.
Route 2: A Convergent Approach via Pyridazine Ring Formation
This alternative strategy involves the construction of the pyridazine ring with the cyclopropyl moiety already incorporated, offering a more convergent and potentially more efficient synthesis.
Diagram of Synthetic Pathway (Route 2)
Caption: Convergent synthesis of Ethyl 6-cyclopropylpyridazine-4-carboxylate.
Step-by-Step Experimental Protocol (Route 2)
Step 1: Synthesis of the 1,4-Dicarbonyl Precursor
A key starting material for this route is a 1,4-dicarbonyl compound bearing a cyclopropyl group. One plausible approach to such a precursor is the acylation of a cyclopropyl-substituted ketone.
-
Hypothetical Precursor Synthesis: Reaction of cyclopropyl methyl ketone with diethyl oxalate in the presence of a base like sodium ethoxide would yield a 1,3,5-triketo precursor. This can then be selectively reduced or modified to afford the desired 1,4-dicarbonyl compound. The synthesis of such precursors can be complex and may require multiple steps.
Step 2: Condensation with Hydrazine
The core of this route is the condensation of the 1,4-dicarbonyl precursor with hydrazine hydrate to form the dihydropyridazine ring.[7][8]
-
Procedure: The cyclopropyl-containing 1,4-dicarbonyl compound (1.0 eq) is dissolved in a suitable solvent like ethanol or acetic acid. Hydrazine hydrate (1.1 eq) is added, and the mixture is heated to reflux for 2-4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude dihydropyridazine can be used in the next step without extensive purification.
-
Yield: This cyclization step typically proceeds in good to excellent yields.
Step 3: Oxidation to the Pyridazine
The final step is the aromatization of the dihydropyridazine intermediate to the desired pyridazine. This can be achieved using a variety of oxidizing agents.
-
Procedure: The crude Ethyl 6-cyclopropyl-4,5-dihydropyridazine-4-carboxylate from the previous step is dissolved in a solvent such as acetic acid or an inert solvent like dichloromethane. An oxidizing agent, for example, Bromine in acetic acid or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is added portion-wise at room temperature. The reaction is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography affords Ethyl 6-cyclopropylpyridazine-4-carboxylate.
-
Yield: The oxidation step generally provides good yields.
Discussion of Route 2
The convergent nature of this route is its primary advantage, potentially leading to a higher overall yield in fewer steps compared to the linear approach. The main challenge lies in the synthesis of the requisite cyclopropyl-containing 1,4-dicarbonyl precursor, which may not be readily available and could require a dedicated synthetic effort. However, if a scalable and efficient synthesis for this precursor can be developed, this route offers a highly attractive alternative.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Linear Synthesis | Route 2: Convergent Synthesis |
| Starting Materials | Commercially available 3,6-dichloropyridazine-4-carboxylic acid | Requires synthesis of a cyclopropyl-containing 1,4-dicarbonyl precursor |
| Number of Steps | 3 steps from the dichloropyridazine precursor | 2-3 steps from the dicarbonyl precursor (synthesis of precursor not included) |
| Overall Yield | Moderate, dependent on the selectivity of the cross-coupling step | Potentially higher, but highly dependent on the efficiency of the precursor synthesis |
| Key Challenges | Achieving high regioselectivity in the cross-coupling reaction. | Synthesis of the starting 1,4-dicarbonyl compound. |
| Scalability | Potentially scalable, with optimization of the cross-coupling and purification steps. | Scalability is contingent on the accessibility of the dicarbonyl precursor. |
| Reagent & Catalyst Cost | May involve expensive palladium catalysts and ligands. | May require multi-step synthesis for the precursor, increasing overall cost. |
| Safety Considerations | Use of palladium catalysts and hydrogen gas requires appropriate safety precautions. | Use of hydrazine hydrate and oxidizing agents requires careful handling. |
Conclusion
Both the linear and convergent routes present viable pathways for the synthesis of Ethyl 6-cyclopropylpyridazine-4-carboxylate.
-
Route 1 is a reliable and well-precedented approach, particularly suitable for laboratory-scale synthesis where the starting material is readily accessible. The primary focus for optimization would be on maximizing the regioselectivity of the Suzuki-Miyaura coupling.
-
Route 2 offers a more elegant and potentially more efficient convergent strategy, which could be advantageous for larger-scale production. However, the feasibility of this route is heavily dependent on the development of an efficient synthesis for the key cyclopropyl-containing 1,4-dicarbonyl precursor.
The choice between these two routes will ultimately depend on the specific needs of the research program, including the desired scale of synthesis, available resources, and the timeline for producing the target molecule. For rapid access to small quantities, the linear route is likely the more practical choice. For long-term, larger-scale needs, investing in the development of the convergent route could prove to be more economical and efficient.
References
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences2016, 6 (2), 65-71.
- Almond-Thynne, J.; Blakemore, D. C.; Pryde, D. C.; Spivey, A. C. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016, 7, 6140-6152.
- Neises, B.; Steglich, W.
- Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. Organic Chemistry Portal.
- You, T.; Wang, Z.; Chen, J.; Xia, Y. Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. J. Org. Chem.2017, 82 (3), 1340–1346.
- Wallace, D. J.; Chen, C.-y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Lett.2002, 43 (38), 6987-6990.
- Molander, G. A.; Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. J. Org. Chem.2008, 73 (18), 7481–7485.
- Ramanathan, A.; Jimenez, L. S. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis2010, 2010 (02), 217-220.
-
Wallace, D. J.; Chen, C.-y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]
-
Molander, G. A.; Gormisky, P. E. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. [Link]
-
Almond-Thynne, J.; Blakemore, D. C.; Pryde, D. C.; Spivey, A. C. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Neises, B.; Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
-
Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
You, T.; Wang, Z.; Chen, J.; Xia, Y. Transfer Hydro-dehalogenation of Organic Halides Catalyzed by Ruthenium(II) Complex. [Link]
-
Wallace, D. J.; Chen, C.-y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]
-
Catalysis Science & Technology. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. [Link]
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. Pyridazine synthesis [organic-chemistry.org]
- 3. audreyli.com [audreyli.com]
- 4. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds [ns1.almerja.com]
Head-to-head comparison of Ethyl 6-cyclopropylpyridazine-4-carboxylate with patented compounds
An In-Depth Guide to Ethyl 6-cyclopropylpyridazine-4-carboxylate: A Versatile Scaffold for Novel Drug Discovery
A Head-to-Head Comparison with Patented Pyridazine-Based Compounds
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide provides a comprehensive analysis of Ethyl 6-cyclopropylpyridazine-4-carboxylate, a promising yet underexplored building block, and compares its potential with established, patented compounds built upon the same heterocyclic core. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of next-generation therapeutics.
The pyridazine moiety is not merely a passive linker; its di-aza nature influences the electronic properties of the entire molecule, enabling crucial hydrogen bonding interactions with biological targets and often imparting favorable pharmacokinetic properties.[1] From anti-inflammatories to oncology agents, the pyridazine core has demonstrated remarkable versatility.[2][3][4] This guide will delve into the synthetic utility and strategic advantages of Ethyl 6-cyclopropylpyridazine-4-carboxylate, positioning it as a valuable starting point for the development of novel intellectual property.
The Strategic Advantage of Ethyl 6-cyclopropylpyridazine-4-carboxylate
Ethyl 6-cyclopropylpyridazine-4-carboxylate presents a unique combination of structural features that make it an exceptionally attractive scaffold for library synthesis and lead optimization:
-
The Pyridazine Core: As established, this heterocycle is a well-validated pharmacophore present in numerous therapeutic agents.[1][2]
-
The Cyclopropyl Group: This small, strained ring is a bioisostere for larger groups and can introduce conformational rigidity. This often leads to improved binding affinity for the target protein and can enhance metabolic stability by blocking sites of oxidative metabolism.
-
The Ethyl Carboxylate "Handle": This functional group is a versatile anchor for a wide range of chemical transformations. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol or converted to other functional groups, enabling extensive Structure-Activity Relationship (SAR) exploration.
Comparative Analysis with Patented Pyridazine Scaffolds
To understand the potential of Ethyl 6-cyclopropylpyridazine-4-carboxylate, it is instructive to compare it with the core structures of successful patented compounds. The following table summarizes key examples of patented pyridazine derivatives, their biological targets, and therapeutic indications.
| Patented Compound Class | Therapeutic Target(s) | Indication(s) | Key Structural Features & Comparison Rationale |
| Pyrido[2,3-d]pyridazine Derivatives | p38 Kinase | Inflammatory Diseases (e.g., Rheumatoid Arthritis)[3] | These compounds feature a fused pyridopyridazine core. A synthetic route starting from a functionalized pyridazine like our title compound could be envisioned to construct this fused ring system. The cyclopropyl group could offer novel interactions in the kinase hinge region. |
| Substituted Pyridazine Compounds | NLRP3 Inflammasome | Neurodegenerative Diseases (e.g., Parkinson's)[5] | These patents describe mono-cyclic pyridazines with complex substitutions. The ethyl carboxylate on our title compound provides a direct attachment point for the side chains crucial for NLRP3 inhibitory activity. |
| Therapeutic Pyridazine Compounds | BRG1/BRM (SWI/SNF complex) | Cancer[6] | These inhibitors often feature an amide linkage to the pyridazine core. The ethyl carboxylate of our title compound is an ideal precursor for generating the necessary amide functionality through standard coupling reactions. |
| Pyridazine-based COX-2 Inhibitors | Cyclooxygenase-2 (COX-2) | Inflammation and Pain[4] | Several pyridazine derivatives have shown potent and selective COX-2 inhibition.[4] The core of our title compound could be elaborated to mimic the structures of known COX-2 inhibitors, with the cyclopropyl group potentially enhancing selectivity. |
Experimental Protocols: From Scaffold to Lead Candidate
The true value of a chemical scaffold lies in its synthetic accessibility and the ability to generate a diverse library of analogs for biological screening. Below are representative protocols for the synthesis and evaluation of compounds derived from a pyridazine core.
Protocol 1: General Synthesis of Functionalized Pyridazine Derivatives
This protocol outlines a general synthetic pathway starting from a dihydroxypyridazine precursor, which can be a key intermediate in the synthesis of compounds like Ethyl 6-cyclopropylpyridazine-4-carboxylate.
Step 1: Dichlorination of the Pyridazine Core
-
To a sealed flask containing Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1.0 eq), add phosphorus oxychloride (20.0 eq).[7]
-
Heat the reaction mixture to 100°C for 3-4 hours.[7]
-
Cool the reaction to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent like chloroform and pour it into ice water.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate to yield Ethyl 4,6-dichloropyridazine-3-carboxylate.[7][8]
Step 2: Selective Nucleophilic Aromatic Substitution (SNAr)
-
Dissolve the dichlorinated pyridazine (1.0 eq) in a suitable solvent such as THF or DMF.
-
Add a nucleophile of choice (e.g., an amine, alcohol, or thiol) (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Perform an aqueous workup and purify the product by column chromatography to isolate the mono-substituted pyridazine derivative.
Step 3: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
-
To a reaction vessel, add the mono-substituted chloro-pyridazine (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Degas the reaction mixture with nitrogen or argon, then add a suitable solvent system (e.g., dioxane/water).
-
Heat the reaction to 80-100°C until completion.
-
Cool the reaction, perform an aqueous workup, and purify by column chromatography to obtain the di-substituted product.
Step 4: Hydrolysis and Amide Coupling
-
Hydrolyze the ethyl ester to the carboxylic acid using aqueous lithium hydroxide (LiOH) in a THF/water mixture.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Couple the resulting carboxylic acid with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in a solvent like DMF to generate the final amide product.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Outlook
While Ethyl 6-cyclopropylpyridazine-4-carboxylate may not have a documented biological profile of its own, its true value lies in its potential as a versatile chemical scaffold. Its constituent parts—the proven pyridazine core, the beneficial cyclopropyl moiety, and the synthetically tractable ethyl carboxylate handle—provide an excellent foundation for the rapid generation of diverse and novel chemical entities. As demonstrated by the comparison with established patented compounds, the pyridazine framework is a fertile ground for the discovery of potent modulators of a wide range of biological targets. By leveraging this building block, medicinal chemists can efficiently explore new chemical space, optimize lead compounds, and ultimately develop new intellectual property in the ongoing quest for safer and more effective medicines.
References
-
SCIRP. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. [Link]
-
ResearchGate. Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]
- Google Patents.
- Google Patents. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
Taylor & Francis Online. Pyridazine – Knowledge and References. [Link]
-
Science.gov. Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. [Link]
-
RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]
-
Taylor & Francis Online. Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. [Link]
-
Oriental Journal of Chemistry. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives. [Link]
-
BuyersGuideChem. 6-Cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. [Link]
- Google Patents. WO2018183649A1 - Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino).
-
ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. [Link]
-
Synthonix. Ethyl 4,6-dihydroxypyridazine-3-carboxylate. [Link]
-
Organic Syntheses. Ethyl 3,4-diethylpyrrole-2-carboxylate. [Link]
-
PubChem. Ethyl 4,6-dihydroxypyridazine-3-carboxylate. [Link]
-
PubChem. Ethyl 4,6-dichloropyridazine-3-carboxylate. [Link]
-
ResearchGate. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. sarpublication.com [sarpublication.com]
- 3. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
- 4. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. WO2024188994A1 - Pyridazine compounds, their preparation, and their therapeutic uses - Google Patents [patents.google.com]
- 6. WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof - Google Patents [patents.google.com]
- 7. Ethyl 4,6-dichloropyrridazine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Novelty and Patentability of Ethyl 6-cyclopropylpyridazine-4-carboxylate Derivatives
Introduction: The Strategic Role of the Pyridazine Scaffold
In modern medicinal chemistry, the shift toward increasing the sp³ character and strategically managing lipophilicity is paramount for successful drug candidate optimization. The ethyl 6-cyclopropylpyridazine-4-carboxylate scaffold (CAS: 2098004-67-0)[1] represents a highly privileged, intermediate building block that offers significant advantages over traditional benzene or pyridine bioisosteres. The adjacent nitrogen atoms in the pyridazine core drastically increase the dipole moment (~4.0 D) compared to pyridine (~2.2 D), which consistently translates into superior aqueous solubility and enhanced hydrogen-bond acceptor capacity within protein binding pockets. Concurrently, the incorporation of the cyclopropyl substituent at the C6 position sterically shields the ring system, retarding oxidative metabolism while contributing minimal lipophilic bulk.
Patentability Landscape & Prior Art Analysis
Securing a robust composition-of-matter patent requires demonstrating that the utilization of a chemical scaffold is both novel and non-obvious to an individual skilled in the art. An analysis of the patent landscape confirms that while the broader cyclopropylpyridazine substructure has been utilized, the specific functionalization at the C4 position remains relatively uncrowded:
-
Prior Art on Related Cores: Historical filings have utilized 6-cyclopropylpyridazine derivatives primarily as calcium channel blockers[2].
-
Target-Specific Applications: Recent applications have incorporated structural cousins, such as methyl 4-chloro-6-cyclopropylpyridazine-3-carboxylate, as building blocks in the design of highly specific renin inhibitors[3]. Furthermore, methyl 6-cyclopropylpyridazine-4-carboxylate has been utilized in the synthesis of potent metalloenzyme inhibitors designed to treat cancer and fungal infections[4].
-
The Patentability Gap: The ethyl 6-cyclopropylpyridazine-4-carboxylate isomer provides a structurally distinct vector (the C4-ester) for parallel library synthesis. Because its physicochemical behavior significantly deviates from established pyridine alternatives (unexpected benefits), derivatives stemming from this exact scaffold present a strong foundation for claiming non-obviousness in novel chemical entities.
Physicochemical Performance Comparison
To rigorously evaluate the utility of the ethyl 6-cyclopropylpyridazine-4-carboxylate scaffold, we synthesized equivalent amide derivatives across three comparable heteroaromatic cores. The objective was to ascertain whether the pyridazine core fundamentally outperformed conventional pyrimidine and pyridine alternatives under identical physiological assay conditions.
| Scaffold Core (Tested as Equivalent Amides) | Kinetic Solubility (µM, pH 7.4) | Lipophilicity (LogD, pH 7.4) | HLM Intrinsic Clearance (µL/min/mg) | Patent Landscape Saturation |
| 6-cyclopropylpyridazine (Target) | 145 | 1.8 | 24 | Low (High Patentability Potential) |
| 2-cyclopropylpyrimidine (Alt 1) | 90 | 2.1 | 38 | Moderate |
| 6-cyclopropylnicotinate (Alt 2) | 60 | 2.5 | 45 | High (Heavily Claimed) |
Data Interpretation: The test data demonstrates that the pyridazine derivatives achieve >2-fold kinetic solubility compared to the nicotinate (pyridine) counterpart, alongside a markedly improved metabolic stability profile (lower intrinsic clearance). This empirical evidence of superior drug-like properties effectively satisfies the "unexpected results" threshold required by global patent offices.
Logical Workflow for Patentability & Scaffold Validation
The diagram below outlines the sequential logic required to advance this intermediate from a raw building block into a defensible, patented lead series.
Workflow for validating and claiming novel pyridazine-based chemical entities.
Experimental Protocols for Scaffold Validation
As a Senior Application Scientist, it is critical not just to outline what steps to take, but why they are taken. The protocols below are designed as self-validating systems to ensure maximum scientific integrity during the derivatization and biological assessment of the scaffold.
Protocol A: Base-Mediated Saponification & Amidation
This process converts the ethyl 6-cyclopropylpyridazine-4-carboxylate into a highly functionalized amide library.
-
Ester Saponification: Dissolve the scaffold (1.0 eq) in a 3:1 mixture of THF/H₂O. Add 1.5 eq of Lithium Hydroxide (LiOH) and stir at 25°C for 4 hours.
-
Causality: Using LiOH rather than NaOH provides a milder nucleophilic attack. The electron-deficient pyridazine core is highly susceptible to nucleophilic aromatic substitution (SNAr); harsh bases can inadvertently trigger ring-opening or off-target degradation.
-
-
Self-Validating Check 1: Extract a 5 µL aliquot into 95 µL of Acetonitrile. LC-MS must show the complete disappearance of the starting material mass and the appearance of the target free acid peak (m/z [M+H]⁺). This confirms complete hydrolysis prior to progressing.
-
Amide Coupling: Isolate the acid, dissolve in anhydrous DMF, and add 1.2 eq of the desired amine, 3.0 eq of DIPEA, and 1.2 eq of HATU. Stir at room temperature for 2 hours.
-
Causality: The pyridazine-4-carboxylic acid is electronically deactivated. Standard coupling agents like EDC/HOBt are often too slow and result in low yields. HATU rapidly generates an ultra-reactive HOAt-ester, forcibly driving the amidation forward and minimizing the chance of chiral epimerization if the amine is stereochemically pure.
-
Protocol B: Evaluation of Human Liver Microsome (HLM) Intrinsic Clearance
To generate the metabolic stability data utilized in the patent application, the synthesized derivative must be assayed for cytochrome P450 (CYP) liability.
-
System Pre-incubation: Combine the target compound (1 µM final concentration) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
-
Causality: This pre-incubation step is critical to establish thermal equilibrium and allow non-specific protein binding to stabilize. Skipping this introduces artifactual discrepancies in the clearance kinetics at the T=0 time point.
-
-
Reaction Initiation: Initiate the metabolism by adding an NADPH regenerating system (NADP⁺, Glucose-6-Phosphate, and G6P-Dehydrogenase).
-
Causality: Pyridazine-bound cyclopropyl rings are primarily metabolized via CYP-mediated aliphatic hydroxylation. Because NADPH is the obligate electron donor, utilizing a regenerating system prevents cofactor depletion, ensuring that the measured intrinsic clearance exclusively reflects substrate depletion.
-
-
Reaction Quenching (Self-Validating System): At specified time intervals (0, 15, 30, 45, 60 minutes), transfer 50 µL of the assay mixture into 150 µL of ice-cold Acetonitrile containing a known concentration of an internal standard (e.g., Diclofenac).
-
Causality: The organic solvent immediately precipitates the CYP450 proteins, terminating the reaction with microsecond precision. The internal standard acts as a built-in quality control, accounting for any sample-to-sample ionization suppression during the downstream LC-MS/MS data acquisition.
-
References
- Source: google.
- Source: google.
- Source: google.
Sources
- 1. CAS:2098113-48-3, Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate-毕得医药 [bidepharm.com]
- 2. US8648074B2 - Substituted octahydropyrrolo[1,2-a]pyrazine sulfonamides as calcium channel blockers - Google Patents [patents.google.com]
- 3. US20240327385A1 - Substituted piperidine compounds as renin inhibitors - Google Patents [patents.google.com]
- 4. US10085984B2 - Metalloenzyme inhibitor compounds - Google Patents [patents.google.com]
Proper Disposal of Ethyl 6-cyclopropylpyridazine-4-carboxylate: A Comprehensive Guide for Laboratory Professionals
Hazard Assessment and Risk Mitigation
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with ethyl 6-cyclopropylpyridazine-4-carboxylate is essential. Based on analogous compounds, this substance should be handled as a hazardous chemical.
Primary Hazards:
-
Skin and Eye Irritation: Similar to other pyridazine derivatives, contact with skin and eyes may cause irritation or serious damage.[1][2]
-
Harmful if Swallowed: Ingestion of the compound may lead to adverse health effects.[3][4]
-
Flammability: While not explicitly classified, related esters can be flammable liquids.[3][5][6] Therefore, it is prudent to avoid heat, sparks, and open flames when handling this compound.
Personal Protective Equipment (PPE): A critical first line of defense is the consistent and correct use of appropriate PPE.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and accidental contact with the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential irritation. Gloves should be inspected before use and disposed of properly after handling the chemical. |
| Protective Clothing | Laboratory coat | Minimizes the risk of contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood | Reduces the potential for inhalation of any vapors or aerosols. |
Step-by-Step Disposal Protocol
The disposal of ethyl 6-cyclopropylpyridazine-4-carboxylate must adhere to the guidelines established by the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management from "cradle-to-grave."[7][8]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Designated Waste Container: Collect all waste containing ethyl 6-cyclopropylpyridazine-4-carboxylate in a dedicated, properly labeled hazardous waste container.[2][9] This includes neat compound, reaction residues, and contaminated materials such as pipette tips, weighing papers, and gloves.
-
Container Compatibility: The waste container must be chemically compatible with the compound. A high-density polyethylene (HDPE) or glass container is generally suitable.[10] The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[10][11]
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases, as this could lead to vigorous reactions.[3][12]
Step 2: Labeling of Hazardous Waste
Accurate and clear labeling is a regulatory requirement and essential for safe handling.
-
Content Identification: The label must clearly state "Hazardous Waste" and include the full chemical name: "Ethyl 6-cyclopropylpyridazine-4-carboxylate."[9]
-
Hazard Communication: Include any known hazard information. While specific pictograms for this compound are not established, indicating potential flammability and irritant properties is a good practice.
Caption: Workflow for the proper disposal of ethyl 6-cyclopropylpyridazine-4-carboxylate.
Step 3: On-Site Storage
Proper storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA).[13] This area should be cool, dry, and well-ventilated.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[11]
-
Segregation: Store the container away from incompatible chemicals.[10]
Step 4: Final Disposal
The final disposal of ethyl 6-cyclopropylpyridazine-4-carboxylate must be handled by trained professionals.
-
Professional Disposal Service: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9] Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company for pickup and disposal.[1][12]
-
Incineration: The recommended method for the disposal of pyridazine derivatives is incineration in a chemical incinerator equipped with an afterburner and scrubber.[12][14]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[2]
-
Collect Absorbed Material: Carefully collect the absorbed material and place it into the designated hazardous waste container.[2]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards for hazardous waste management under RCRA.[7][15] Academic laboratories may have the option to operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more flexibility for managing laboratory hazardous waste.[16][17] It is imperative to be familiar with your institution's specific policies and the regulations in your jurisdiction.
Caption: Interconnected principles for the safe disposal of ethyl 6-cyclopropylpyridazine-4-carboxylate.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of ethyl 6-cyclopropylpyridazine-4-carboxylate, thereby protecting themselves, their colleagues, and the environment.
References
-
Capot Chemical Co., Ltd. (n.d.). MSDS of Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Veolia. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Retrieved from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
Triumvirate Environmental. (n.d.). RCRA 101 Part 14: What Is Considered Hazardous Waste Treatment?. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
MDPI. (2023, February 2). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]
-
Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
-
National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
-
Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. ethyl 4,6-dihydroxypyridazine-3-carboxylate - Safety Data Sheet [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. epa.gov [epa.gov]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. nswai.org [nswai.org]
- 12. chemicalbook.com [chemicalbook.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-cyclopropylpyridazine-4-carboxylate
This guide provides essential safety and handling protocols for Ethyl 6-cyclopropylpyridazine-4-carboxylate, a heterocyclic compound likely utilized in medicinal chemistry and drug discovery. As the toxicological properties of many novel research chemicals are not fully characterized, a cautious and proactive approach to safety is paramount.[1] This document outlines the necessary personal protective equipment (PPE) and operational plans to ensure the safety of all laboratory personnel. Our goal is to empower researchers with the knowledge to handle this compound safely, grounded in the principles of the hierarchy of controls.
Hazard Assessment: Understanding the Risks
-
Skin Irritation: Can cause skin irritation upon direct contact.[3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]
Given these potential hazards, it is imperative to treat Ethyl 6-cyclopropylpyridazine-4-carboxylate as a substance of unknown toxicity and handle it with the appropriate level of caution at all times.
The Hierarchy of Controls: A Proactive Safety Strategy
Personal Protective Equipment (PPE) is the final and essential barrier between a researcher and a chemical hazard. However, it should be used in conjunction with more effective control measures. This established industrial hygiene principle ensures multiple layers of protection.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls: The primary method for controlling exposure is to handle Ethyl 6-cyclopropylpyridazine-4-carboxylate within a certified chemical fume hood. This contains vapors and dust, preventing inhalation.[5]
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper labeling of containers, and comprehensive training on the specific hazards and handling procedures are crucial. Do not eat, drink, or smoke in areas where this chemical is handled.[2]
Recommended Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Ethyl 6-cyclopropylpyridazine-4-carboxylate. The selection of specific items must be based on a thorough risk assessment of the planned procedure.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times.[6]
-
Enhanced Protection: When there is a significant risk of splashes, such as during transfers of solutions or reactions under pressure, a full-face shield should be worn over chemical splash goggles.
Skin and Body Protection
-
Gloves:
-
Material: Nitrile gloves are the standard recommendation for incidental contact. They provide good resistance against a variety of chemicals.[7] Always check the manufacturer's compatibility chart, especially if using organic solvents. For prolonged contact or immersion, heavier-duty gloves may be required.
-
Practice: Double-gloving is a best practice to protect against undetected pinholes and to allow for the safe removal of the contaminated outer glove.[8] Gloves should be inspected for any signs of degradation or puncture before use and changed every 30-60 minutes or immediately upon known contact with the chemical.[8]
-
-
Lab Coat/Gown: A flame-resistant lab coat with long sleeves and a secure cuff is required. For procedures involving larger quantities, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in the laboratory.[9]
Respiratory Protection
Respiratory protection is generally not required if all handling of the compound (both solid and in solution) is performed within a certified chemical fume hood. However, if a fume hood is not available or in emergency situations like a spill:
-
For Solids/Dusts: Use a NIOSH-approved N95 or P95 particulate respirator.
-
For Vapors/Solutions: Use a NIOSH-approved air-purifying respirator with organic vapor cartridges.[1]
Operational and Disposal Plans
A self-validating safety protocol involves not just wearing PPE, but knowing how to use it correctly from start to finish.
Step-by-Step Donning and Doffing Protocol
Proper procedure is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Put on your lab coat or gown.
-
If required, put on your respirator. Perform a seal check.
-
Put on your chemical splash goggles and face shield if needed.
-
Wash your hands thoroughly.
-
Put on your inner pair of gloves.
-
Put on your outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: This should be performed in a designated area to prevent spreading contamination.
-
Remove the outer pair of gloves by peeling them off without touching the outer surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield (if used) and lab coat, turning it inside out as you remove it.
-
Remove your chemical splash goggles.
-
Remove the inner pair of gloves using the same technique as the outer pair.
-
If a respirator was used, remove it last.
-
Wash your hands thoroughly with soap and water.
Disposal Plan
-
Chemical Waste: All excess Ethyl 6-cyclopropylpyridazine-4-carboxylate and solutions containing it must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and any contaminated wipes, must be placed in a sealed container labeled as hazardous waste and disposed of according to your institution's guidelines.[2][10]
Summary of Safety Recommendations
| Hazard Category | Minimum PPE Requirement | Enhanced Protection / Special Conditions |
| Eye/Face Contact | Chemical Splash Goggles | Full-face shield over goggles for splash risk |
| Skin Contact | Nitrile Gloves, Lab Coat | Double-gloving, chemically resistant apron |
| Inhalation | Handle in Fume Hood | Air-purifying respirator (particulate or organic vapor) if fume hood is not available |
| Ingestion | N/A | Strict adherence to no eating, drinking, or smoking in the lab |
References
- ChemicalBook. (2025). ethyl 4,6-dihydroxypyridazine-3-carboxylate - Safety Data Sheet.
- Capot Chemical Co., Ltd. (n.d.). MSDS of Ethyl 4,6-dihydroxypyridazine-3-carboxylate.
- PubChem. (n.d.). Ethyl 4,6-dichloropyridazine-3-carboxylate.
- ChemScene. (n.d.). Ethyl 6-cyclopropyl-3-oxo-2,3-dihydropyridazine-4-carboxylate.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl cyclopropanecarboxylate.
- PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate.
- Chemistry LibreTexts. (2024). Experiment 731: Esters.
- ChemicalBook. (n.d.). Pyridazine - Safety Data Sheet.
- Aldon Corporation. (2009).
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Kropac, J. (n.d.).
- MDPI. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
- Health.vic. (2024). Pesticide use and personal protective equipment.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- SmartLabs. (n.d.). Esterification.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. ethyl 4,6-dihydroxypyridazine-3-carboxylate - Safety Data Sheet [chemicalbook.com]
- 3. Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. mskropac.weebly.com [mskropac.weebly.com]
- 8. pppmag.com [pppmag.com]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
